ZM323881
Description
Propriétés
IUPAC Name |
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBNDZZLJRYRPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587879 | |
| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193001-14-8 | |
| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ZM323881: A Technical Guide to its Mechanism of Action as a Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] As a member of the anilinoquinazoline (B1252766) class of compounds, its chemical name is 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol.[2][3] The primary mechanism of action of this compound is the inhibition of VEGF-A-induced autophosphorylation of VEGFR-2, a critical step in the signaling cascade that leads to angiogenesis and increased microvascular permeability.[1][2] This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of VEGFR-2 signaling and a potential candidate for therapeutic intervention in diseases characterized by excessive angiogenesis, such as cancer, diabetic retinopathy, and rheumatoid arthritis.[2]
Core Mechanism of Action
VEGF-A, a key signaling glycoprotein, binds to and activates two receptor tyrosine kinases, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[2] While both receptors are involved in vasculogenesis and angiogenesis, VEGFR-2 is considered the principal mediator of VEGF-induced endothelial cell proliferation, migration, and survival, as well as vascular permeability.[3] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR-2 tyrosine kinase. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways. Notably, this compound exhibits high selectivity for VEGFR-2, with significantly lower activity against VEGFR-1 and other receptor tyrosine kinases.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effect on endothelial cell proliferation.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Reference |
| VEGFR-2 (KDR) | < 2 nM | [1][2] |
| VEGFR-1 (Flt-1) | > 50 µM | [2][3] |
| PDGFRβ | > 50 µM | [1] |
| FGFR1 | > 50 µM | [1] |
| EGFR | > 50 µM | [1] |
| erbB2 | > 50 µM | [1] |
Table 2: Cellular Activity of this compound
| Cellular Process | Cell Type | IC50 Value | Reference |
| VEGF-A-induced Endothelial Cell Proliferation | Human Aortic Endothelial Cells (HAECs) | 8 nM | [1][2] |
Signaling Pathways
This compound's inhibition of VEGFR-2 phosphorylation directly impacts several downstream signaling cascades crucial for angiogenic processes. Key pathways affected include the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt, and p38 MAPK pathways. By blocking these pathways, this compound inhibits endothelial cell proliferation, migration, and survival, and reduces vascular permeability.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or with a detection system), this compound at various concentrations, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The VEGFR-2 kinase is incubated with varying concentrations of this compound in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes). d. The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified. e. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To assess the effect of this compound on VEGF-A-induced endothelial cell proliferation.
Methodology:
-
Cell Culture: Human aortic endothelial cells (HAECs) or human umbilical vein endothelial cells (HUVECs) are cultured in appropriate growth media.
-
Procedure: a. Cells are seeded in multi-well plates and serum-starved to synchronize their cell cycle. b. The cells are then treated with various concentrations of this compound in the presence or absence of a stimulating concentration of VEGF-A. c. After a suitable incubation period (e.g., 24-48 hours), [³H]-thymidine is added to the culture medium. d. During cell proliferation, [³H]-thymidine is incorporated into the newly synthesized DNA. e. After an additional incubation period, the cells are harvested, and the unincorporated [³H]-thymidine is washed away. f. The amount of incorporated [³H]-thymidine is quantified using a scintillation counter. g. The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in VEGF-A-induced [³H]-thymidine incorporation.
In Vivo Vascular Permeability Assay (Miles Assay)
Objective: To evaluate the effect of this compound on VEGF-A-induced vascular permeability in vivo.
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Procedure: a. Anesthetized animals are injected intravenously with a dye that binds to serum albumin (e.g., Evans blue). b. After a short circulation period, VEGF-A and a vehicle control are injected intradermally at distinct sites. This compound can be administered systemically prior to the intradermal injections. c. VEGF-A induces localized vascular leakage, causing the dye-albumin complex to extravasate into the surrounding tissue. d. After a defined period, the animals are euthanized, and the skin at the injection sites is excised. e. The extravasated dye is extracted from the tissue samples and quantified spectrophotometrically. f. The inhibition of vascular permeability is determined by comparing the amount of dye leakage in this compound-treated animals to that in control animals.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a VEGFR-2 inhibitor like this compound.
Conclusion
This compound is a powerful research tool characterized by its potent and selective inhibition of VEGFR-2 tyrosine kinase activity. Its mechanism of action, centered on the blockade of VEGF-A-induced receptor autophosphorylation, leads to the suppression of key cellular processes involved in angiogenesis, including endothelial cell proliferation, migration, and survival, as well as the reduction of vascular permeability. The well-defined in vitro and in vivo experimental models have been crucial in elucidating these effects. This comprehensive understanding of this compound's mechanism of action solidifies its importance for researchers investigating the complexities of VEGFR-2 signaling in health and disease.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Function of ZM323881
Core Function: this compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4] Its primary function is to block the autophosphorylation of VEGFR-2, a critical step in the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[1][2] This inhibition ultimately disrupts downstream processes essential for angiogenesis (the formation of new blood vessels) and increased microvascular permeability, both of which are implicated in various pathological conditions such as cancer, arthritis, and diabetes.[1][2]
Mechanism of Action
VEGF-A, a key signaling protein, binds to and activates VEGFR-2, leading to the receptor's dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This phosphorylation event creates docking sites for various signaling molecules, initiating a cascade of intracellular events that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability.[2][5][6] this compound exerts its inhibitory effect by competing with ATP for the kinase domain of VEGFR-2, thereby preventing this crucial autophosphorylation step and abrogating the downstream signaling.[1][4][7]
Signaling Pathways
The activation of VEGFR-2 triggers multiple downstream signaling pathways. This compound, by inhibiting the initial phosphorylation of VEGFR-2, effectively blocks these subsequent cascades. Notably, studies suggest that this compound may preferentially inhibit the p38 and Rac1 pathways downstream of VEGFR-2, which are involved in cell migration and cytoskeletal rearrangement.[2] This is in contrast to other VEGFR-2 inhibitors like SU1498, which has been shown to prevent the ERK1/2 signaling cascade, a pathway primarily associated with cell proliferation.[2]
VEGF-A/VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 | Reference |
| VEGFR-2 (KDR) | < 2 nM | [1][2][3][4] |
| VEGFR-1 (Flt-1) | > 50 µM | [1][2] |
| PDGFRβ | > 50 µM | |
| FGFR1 | > 50 µM | |
| EGFR | > 50 µM | |
| erbB2 | > 50 µM |
Table 2: Cellular Activity
| Assay | Cell Type | Stimulant | IC50 | Reference |
| Endothelial Cell Proliferation | HUVEC | VEGF-A | 8 nM | [1][2] |
Experimental Protocols
VEGFR-2 Kinase Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2.
Methodology:
-
Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.[4]
-
Incubation: The test compound (this compound) is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[4][7]
-
Detection of Phosphorylation: The level of tyrosine phosphorylation on the substrate is detected through a series of antibody incubations:
-
Signal Generation: A colorimetric substrate for HRP, 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid), is added to produce a detectable signal.[4][7]
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the signal intensity versus the concentration of this compound.[7]
Workflow for the in vitro VEGFR-2 kinase assay.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells stimulated by VEGF-A.
Methodology:
-
Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are plated in 96-well plates at a density of 1000 cells/well.[7]
-
Dosing: The cells are treated with varying concentrations of this compound in the presence or absence of a stimulant such as VEGF-A (3 ng/mL).[7] Control wells may include other growth factors like EGF or bFGF to assess specificity.[7]
-
Incubation: The cultures are incubated for 4 days.[7]
-
³H-Thymidine Labeling: On day 4, the cells are pulsed with 1 µCi/well of ³H-thymidine and incubated for an additional 4 hours.[1][7]
-
Cell Harvesting and Measurement: The cells are harvested, and the amount of incorporated tritium (B154650) (³H-thymidine) is measured using a beta-counter.[7] This provides a quantitative measure of DNA synthesis and, therefore, cell proliferation.
-
Data Analysis: The IC50 value is interpolated from the data, representing the concentration of this compound that inhibits 50% of VEGF-A-induced cell proliferation.[7]
Microvascular Permeability Assay (In Vivo)
This assay assesses the in vivo effect of this compound on VEGF-A-mediated increases in vascular permeability.
Methodology:
-
Animal Model: The experiment is conducted using frog mesenteric microvessels.[1]
-
Technique: The Landis Michel technique is employed to measure microvascular permeability.[1]
-
Treatment: The microvessels are perfused with solutions containing VEGF-A with or without this compound.[1]
-
Measurement: Changes in vascular permeability are measured and recorded.
-
Confirmation of Activity: Western blot analysis can be performed on protein extracted from frog lungs incubated with VEGF-A and this compound to confirm the inhibition of VEGFR-2 phosphorylation in this model system.[1]
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR-2 in angiogenesis and vascular permeability. Its high potency and selectivity for VEGFR-2 over other receptor tyrosine kinases make it a precise instrument for dissecting the specific contributions of the VEGFR-2 signaling pathway in various biological and pathological processes. The detailed experimental protocols and quantitative data provided herein serve as a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. VEGF signaling pathway | Abcam [abcam.com]
- 7. This compound [cnreagent.com]
ZM323881: A Technical Guide to its Application in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ZM323881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), for its application in angiogenesis research. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and illustrates relevant biological pathways and workflows.
Core Concepts: Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of VEGFR-2, a key receptor in the signaling cascade that drives angiogenesis.[1] Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][3] This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately result in endothelial cell proliferation, migration, survival, and increased vascular permeability – all critical processes for the formation of new blood vessels.[1][2]
This compound competitively binds to the ATP-binding site within the catalytic domain of VEGFR-2, thereby preventing the transfer of phosphate (B84403) groups and inhibiting the receptor's kinase activity. This blockade of VEGFR-2 autophosphorylation effectively halts the downstream signaling cascade, leading to the suppression of angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 Kinase IC50 | < 2 nM | In vitro kinase assay | [1] |
| VEGF-A-induced Endothelial Cell Proliferation IC50 | 8 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
Table 2: Kinase Selectivity of this compound
| Kinase | IC50 | Reference |
| VEGFR-1 | > 50 µM | [1] |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | > 50 µM | [1] |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | > 50 µM | [1] |
| Epidermal Growth Factor Receptor (EGFR) | > 50 µM | [1] |
Signaling Pathways
The following diagram illustrates the VEGF/VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating this compound are provided below.
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
This compound
-
[³H]-Thymidine
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates
Protocol:
-
Seed HUVECs in multi-well plates at a density of 5 x 10⁴ cells per well in EGM supplemented with FBS.[4]
-
Incubate the cells for 24 hours to allow for attachment.
-
Starve the cells by replacing the growth medium with a serum-free medium for 2-4 hours.[4]
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) for 24 hours.[5]
-
Add 1 µCi/mL of [³H]-Thymidine to each well and incubate for 6-24 hours before harvesting.[4]
-
Wash the cells twice with ice-cold PBS.[4]
-
Precipitate the DNA by washing the cells twice with 5% TCA.[4]
-
Solubilize the cells by adding 0.5 mL of 0.25 N NaOH to each well.[4]
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the incorporated radioactivity using a scintillation counter.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
EGM
-
Matrigel or similar basement membrane extract
-
VEGF-A
-
This compound
-
Multi-well culture plates
-
Microscope with imaging software
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled multi-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in serum-free EGM.
-
Pre-treat the HUVECs with various concentrations of this compound for 1 hour.
-
Seed the treated HUVECs onto the Matrigel-coated wells.
-
Add VEGF-A to the appropriate wells to stimulate tube formation.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software.
Western Blot for VEGFR-2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-2, providing direct evidence of this compound's inhibitory effect.
Materials:
-
HUVECs
-
EGM
-
VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (specific for an autophosphorylation site, e.g., Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture HUVECs to near confluence.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate cells with VEGF-A for 5-10 minutes.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to normalize for protein loading.
In Vivo Angiogenesis Studies
While detailed protocols for in vivo studies are highly specific to the animal model and experimental design, a general workflow for assessing the anti-angiogenic effects of this compound in a tumor xenograft model is presented.
Quantitative data from in vivo studies would typically involve measuring tumor volume over time and quantifying microvessel density through immunohistochemical staining of endothelial cell markers like CD31. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can also be employed to quantitatively assess changes in tumor vascular perfusion and permeability in response to this compound treatment.[6]
Clinical Perspective
As of the current date, there is limited publicly available information on extensive clinical trials specifically for this compound. The development of numerous other VEGFR-2 inhibitors has progressed further in clinical settings.[7][8] Researchers interested in the clinical translation of VEGFR-2 inhibition should consult databases such as ClinicalTrials.gov for the latest information on ongoing and completed trials of various VEGFR-2 inhibitors.[9]
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-2 in angiogenesis. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at elucidating the mechanisms of blood vessel formation and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their angiogenesis research endeavors.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. biorbyt.com [biorbyt.com]
- 4. Proliferation Assay: [3H] Thymidine incorporation - 每日生物评论 [bio-review.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Update on clinical trials targeting vascular endothelial growth factor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of ZM323881
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase.[1][2][3] The binding of its ligand, VEGF-A, to VEGFR-2 initiates a cascade of intracellular signaling events that are fundamental to angiogenesis—the formation of new blood vessels.[2][4] These processes include endothelial cell proliferation, migration, survival, and increased vascular permeability.[5][6][7][8] Due to its central role in pathological angiogenesis, particularly in tumor growth and metastasis, VEGFR-2 is a key target for anti-cancer therapies.[9][10][] this compound, by specifically targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, effectively abrogates these downstream signals. This guide provides a detailed overview of the signaling pathways modulated by this compound, quantitative data on its inhibitory activity, and relevant experimental methodologies.
Core Mechanism of Action
This compound is an anilinoquinazoline (B1252766) compound that functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] The primary mechanism involves blocking the autophosphorylation of VEGFR-2 that occurs upon VEGF-A binding and receptor dimerization.[2][4] This inhibition of receptor activation is the initiating event that prevents the recruitment and activation of all downstream signaling proteins, thereby halting the pro-angiogenic cellular response.
Caption: High-level mechanism of this compound action.
Quantitative Inhibitory Profile
This compound demonstrates high potency for VEGFR-2 and significant selectivity over other related receptor tyrosine kinases. This selectivity is crucial for minimizing off-target effects in research and therapeutic applications.
| Target | Assay Type | IC₅₀ Value | Reference(s) |
| VEGFR-2 (KDR) | In vitro tyrosine kinase assay | < 2 nM | [1][2][3][4] |
| VEGF-A induced HUVEC Proliferation | Cell-based proliferation assay | 8 nM | [2][3][4][12] |
| bFGF induced HUVEC Proliferation | Cell-based proliferation assay | 1.6 µM | [12] |
| EGF induced HUVEC Proliferation | Cell-based proliferation assay | 1.9 µM | [12] |
| VEGFR-1 (Flt-1) | In vitro tyrosine kinase assay | > 50 µM | [2][3][4] |
| PDGFRβ | In vitro tyrosine kinase assay | > 50 µM | [1][3] |
| FGFR1 | In vitro tyrosine kinase assay | > 50 µM | [1][3] |
| EGFR | In vitro tyrosine kinase assay | > 50 µM | [1][3] |
| erbB2 | In vitro tyrosine kinase assay | > 50 µM | [1][3] |
Downstream Signaling Pathways Inhibited by this compound
By preventing VEGFR-2 autophosphorylation, this compound blocks multiple downstream signaling cascades that are essential for the angiogenic process. At a concentration of 1 µM, this compound has been shown to impede the activation of key signaling molecules including extracellular signal-regulated kinase (ERK), p38, and Akt.[12]
Caption: this compound inhibits major VEGFR-2 downstream pathways.
The PLCγ-MAPK Pathway (Proliferation)
Activation of VEGFR-2 leads to the recruitment and phosphorylation of Phospholipase C-gamma (PLCγ).[5] This initiates the classical Mitogen-Activated Protein Kinase (MAPK) cascade through Protein Kinase C (PKC), Raf, MEK, and finally ERK1/2.[5][13] Activated ERK translocates to the nucleus to promote the expression of genes required for endothelial cell proliferation.[5] this compound effectively blocks this pathway, as evidenced by its potent inhibition of VEGF-A-induced endothelial cell proliferation (IC₅₀ = 8 nM).[2][3][4] Furthermore, this compound has been shown to completely obstruct VEGF-induced promoter activity and the accumulation of HIF-1α protein, a downstream effect of the MAPK pathway, in cancer cells.[12]
The PI3K/Akt Pathway (Survival and Permeability)
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial axis downstream of VEGFR-2.[14][15] Activated Akt (also known as Protein Kinase B) promotes endothelial cell survival by inhibiting apoptotic machinery.[16] Akt also phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[17] NO is a key mediator of vascular permeability, a hallmark of VEGF-A stimulation.[17] this compound blocks the activation of Akt and eNOS, thereby inhibiting cell survival signals and completely eradicating VEGF-A-mediated increases in vascular permeability.[2][12]
The p38 MAPK and Src/FAK Pathways (Migration)
Endothelial cell migration is a complex process governed by multiple VEGFR-2-dependent pathways.[18]
-
p38 MAPK Pathway: VEGFR-2 activation stimulates the p38 MAPK pathway, which, through downstream effectors like MAPKAPK2 (MK2), is critical for actin remodeling and stress fiber formation, necessary components of cell motility.[19][20]
-
Src/FAK Pathway: VEGFR-2 activation also leads to the stimulation of the Src family kinases and Focal Adhesion Kinase (FAK).[21] This results in the phosphorylation of adaptor proteins like p130Cas and CrkII, which are pivotal in regulating membrane extension and cell migration.[12] By inhibiting VEGFR-2, this compound disrupts these pathways, leading to a reversal of VEGF-induced phosphorylation of CrkII and p130Cas and the inhibition of endothelial cell migration and tube formation.[12]
Key Experimental Methodologies
Studying the effects of VEGFR-2 inhibitors like this compound involves a standard set of in vitro assays.
General Experimental Workflow
The typical workflow involves stimulating endothelial cells with VEGF-A in the presence or absence of this compound, followed by analysis of specific downstream endpoints.
Caption: A standard workflow for testing this compound efficacy.
Protocol 1: In Vitro VEGFR-2 Tyrosine Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 enzymatic activity.
-
Methodology:
-
A recombinant human VEGFR-2 kinase domain is incubated in a kinase buffer containing ATP and a generic tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1).
-
This compound is added at a range of concentrations.
-
The reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
After incubation (e.g., 10-30 minutes at 30°C), the reaction is stopped.
-
The phosphorylated substrate is captured (e.g., on a filter membrane), and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.
-
Protocol 2: Endothelial Cell Proliferation Assay
-
Objective: To measure the effect of this compound on VEGF-A-induced endothelial cell proliferation.[2]
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere.
-
Cells are serum-starved for 12-24 hours to synchronize them and reduce baseline proliferation.
-
Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Cells are then stimulated with a predetermined optimal concentration of VEGF-A (e.g., 10-50 ng/mL).
-
After 24-48 hours, ³H-thymidine or BrdU is added to the medium for the final 4-18 hours of incubation.
-
For ³H-thymidine, cells are harvested, and the incorporated tritium (B154650) is measured with a beta-counter. For BrdU, an ELISA-based colorimetric assay is used.[1]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log of this compound concentration.
-
Protocol 3: Western Blotting for Phospho-Protein Analysis
-
Objective: To qualitatively and semi-quantitatively assess the inhibition of VEGFR-2 and downstream protein phosphorylation.
-
Methodology:
-
Endothelial cells are cultured and serum-starved as described above.
-
Cells are pre-treated with this compound (e.g., 1 µM) for 1-2 hours.
-
Cells are stimulated with VEGF-A for a short period (e.g., 5-15 minutes) to capture peak phosphorylation events.
-
The reaction is stopped by placing the plates on ice and washing with ice-cold PBS.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-VEGFR2 (Tyr1175), anti-p-ERK1/2, anti-p-Akt (Ser473)).
-
The membrane is also probed with antibodies for the total forms of these proteins as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Conclusion
This compound is a powerful research tool for dissecting the complexities of angiogenesis. Its high potency and selectivity for VEGFR-2 allow for the precise inhibition of the receptor's tyrosine kinase activity. This action leads to the comprehensive blockade of major downstream signaling pathways, including the PLCγ-MAPK, PI3K/Akt, and Src/FAK cascades. The ultimate physiological consequences are the potent inhibition of endothelial cell proliferation, survival, migration, and vascular permeability. The experimental protocols detailed herein provide a robust framework for investigating the mechanism and efficacy of this compound and other potential VEGFR-2 inhibitors in a preclinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. This compound hydrochloride | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 13. kelleigh.org [kelleigh.org]
- 14. The phosphoinositide-3-kinase-Akt signaling pathway is important for Staphylococcus aureus internalization by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT signaling activates HIF1α to modulate the biological effects of invasive breast cancer with microcalcification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Akt down-regulation of p38 signaling provides a novel mechanism of vascular endothelial growth factor-mediated cytoprotection in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vascular endothelial growth factor-induced endothelial cell migration and proliferation depend on a nitric oxide-mediated decrease in protein kinase Cdelta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPKAPK‐2‐mediated LIM‐kinase activation is critical for VEGF‐induced actin remodeling and cell migration | The EMBO Journal [link.springer.com]
- 20. p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. commerce.bio-rad.com [commerce.bio-rad.com]
The Inhibitory Effect of ZM323881 on Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of ZM323881 on endothelial cell proliferation. This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein that stimulates the formation of new blood vessels, a process known as angiogenesis.[3][4] It primarily exerts its effects by binding to and activating VEGFR-2 on the surface of endothelial cells.[1][2][5] This binding triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.[6][7][8]
This compound functions as a selective antagonist of VEGFR-2.[1][2] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, it prevents the autophosphorylation of the receptor. This blockade of VEGFR-2 activation effectively inhibits all downstream signaling pathways that are dependent on this receptor, thereby suppressing VEGF-A-induced endothelial cell proliferation.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound on endothelial cell proliferation and VEGFR-2 kinase activity has been quantified in several studies. The following tables summarize the key findings.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (VEGF-A-induced Proliferation) | 8 nM | Endothelial Cells | [1][2] |
| IC50 (VEGFR-2 Tyrosine Kinase Activity) | < 2 nM | In vitro kinase assay | [1][2] |
| IC50 (VEGFR-1 Tyrosine Kinase Activity) | > 50 µM | In vitro kinase assay | [1][2] |
Table 1: Inhibitory Potency of this compound
Signaling Pathway
The primary signaling pathway inhibited by this compound that affects endothelial cell proliferation is the VEGFR-2 pathway. Upon activation by VEGF-A, VEGFR-2 autophosphorylation leads to the recruitment of several signaling proteins, which in turn activate downstream cascades such as the PLCγ-PKC-Raf-MEK-ERK pathway, ultimately promoting cell cycle progression and proliferation.[8][9] this compound blocks the initial step of this cascade.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on endothelial cell proliferation.
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (ECGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human VEGF-A
-
[³H]-Thymidine
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 2 x 10³ cells/well in ECGM and incubate at 37°C for 12 hours.[10]
-
Serum Starvation: Synchronize the cells by replacing the growth medium with ECGM containing 2% FBS and incubate for 24 hours.[10]
-
Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a stimulating concentration of VEGF-A (e.g., 10 ng/mL). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
[³H]-Thymidine Pulse: Add 1 µCi/well of [³H]-thymidine to each well and incubate for an additional 4 hours.[11]
-
Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated [³H]-thymidine.
-
Quantification: Measure the incorporated radioactivity using a beta-scintillation counter. The amount of incorporated [³H]-thymidine is directly proportional to the rate of cell proliferation.
Western Blot Analysis of VEGFR-2 Phosphorylation
This method is used to directly assess the inhibitory effect of this compound on VEGFR-2 activation.
Materials:
-
Endothelial cells (e.g., HUVECs or PAE/KDR cells)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to near confluency. Serum starve the cells overnight. Pre-treat cells with this compound for 1-2 hours before stimulating with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total VEGFR-2 to normalize for protein loading.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis that is dependent on cell proliferation and migration.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
Endothelial cell basal medium
-
This compound and VEGF-A
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.
-
Cell Seeding: Harvest endothelial cells and resuspend them in basal medium containing the desired concentrations of this compound and VEGF-A. Seed the cells onto the solidified matrix at a density of 1-1.5 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[13]
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of this compound on endothelial cell proliferation.
Caption: A logical workflow for assessing the anti-proliferative effects of this compound.
Conclusion
This compound is a highly effective and selective inhibitor of VEGFR-2, which plays a pivotal role in mediating VEGF-A-induced endothelial cell proliferation. Its potent inhibitory activity makes it a valuable tool for studying the mechanisms of angiogenesis and a potential lead compound for the development of anti-angiogenic therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biological effects of this compound and other potential VEGFR-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 4. Primary Mouse Endothelial Cell Culture for Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Endothelial cell proliferation assay [bio-protocol.org]
- 11. This compound [cnreagent.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. corning.com [corning.com]
ZM323881 and Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZM323881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and its application in the study of vascular permeability. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for the tyrosine kinase domain of VEGFR-2, a key mediator of vascular permeability.[1][2][3][4][5] Vascular Endothelial Growth Factor (VEGF)-A, upon binding to VEGFR-2, triggers a signaling cascade that leads to increased microvascular permeability, a critical process in both normal physiology and pathological conditions such as cancer and inflammation.[1][2] this compound effectively blocks the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling events and a subsequent increase in vascular permeability.[1][2]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
| VEGFR-2 (KDR) Tyrosine Kinase | < 2 nM | Potent and selective inhibition.[1][2][3][4][5] |
| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | Inhibition of HUVEC proliferation.[1][2][4][5][6] |
| VEGFR-1 (Flt-1) | > 50 µM | Demonstrates high selectivity for VEGFR-2 over VEGFR-1.[1][2][3][4][5] |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | > 50 µM | High selectivity against other receptor tyrosine kinases.[3][4][5] |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | > 50 µM | High selectivity against other receptor tyrosine kinases.[3][4][5] |
| Epidermal Growth Factor Receptor (EGFR) | > 50 µM | High selectivity against other receptor tyrosine kinases.[3][4][5] |
| erbB2 | > 50 µM | High selectivity against other receptor tyrosine kinases.[3][4][5] |
Signaling Pathways
VEGF-A-induced vascular permeability is mediated by a complex signaling network downstream of VEGFR-2. This compound, by inhibiting VEGFR-2 phosphorylation, effectively blocks these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on vascular permeability.
In Vitro Vascular Permeability Assay (Transwell Assay)
This assay measures the permeability of an endothelial cell monolayer to a tracer molecule.
Detailed Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto collagen-coated Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) at a density of 1-2 x 10^5 cells per insert.[4]
-
Monolayer Formation: Cells are cultured in endothelial growth medium for 2-3 days to allow for the formation of a confluent and tight monolayer.
-
Treatment: The endothelial monolayer is pre-incubated with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: VEGF-A (e.g., 50 ng/mL) is added to the upper chamber to induce vascular permeability.
-
Tracer Addition: Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa, 1 mg/mL) is added to the upper chamber.
-
Incubation: The plate is incubated for a specified time (e.g., 1 hour) at 37°C.
-
Measurement: A sample from the lower chamber is collected, and the fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Analysis: The permeability is quantified by comparing the fluorescence in the lower chamber of treated wells to control wells.
In Vivo Vascular Permeability Assay (Miles Assay)
The Miles assay is a widely used in vivo method to assess vascular permeability in the skin.[1][2][3][5][6][7][8][9]
Detailed Protocol:
-
Animal Model: The assay is typically performed in mice.
-
Dye Injection: Evans blue dye (e.g., 1% in saline) is injected intravenously into the tail vein. This dye binds to serum albumin.
-
Agent Injection: After allowing the dye to circulate (e.g., 30 minutes), various agents are injected intradermally into the shaved dorsal skin. This includes a vehicle control, VEGF-A, and VEGF-A co-injected with this compound.
-
Incubation: The animal is maintained for a specific period (e.g., 30 minutes) to allow for vascular leakage.
-
Tissue Harvesting: The animal is euthanized, and the areas of skin at the injection sites are excised.
-
Dye Extraction: The skin samples are incubated in formamide at 55-60°C for 24-48 hours to extract the extravasated Evans blue dye.[3][8]
-
Quantification: The absorbance of the formamide extract is measured spectrophotometrically at approximately 620 nm. The amount of dye leakage is proportional to the increase in vascular permeability.[3][8]
Western Blot for VEGFR-2 Phosphorylation
This method is used to determine the extent of VEGFR-2 activation by measuring its phosphorylation status.
Detailed Protocol:
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are serum-starved and then treated with this compound or vehicle, followed by stimulation with VEGF-A for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Normalization: The membrane is stripped and re-probed with an antibody for total VEGFR-2 to normalize for protein loading.[10]
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-2 in vascular permeability. Its high potency and selectivity allow for the specific interrogation of the VEGF-A/VEGFR-2 signaling axis. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists and researchers in the field of vascular biology and drug development.
References
- 1. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
A Potent and Selective VEGFR-2 Inhibitor for Angiogenesis Research
An In-depth Technical Guide to the Discovery and History of ZM323881
This technical guide provides a comprehensive overview of the discovery, history, and core scientific findings related to this compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound has been a valuable tool in elucidating the role of VEGFR-2 signaling in angiogenesis and has been instrumental in preclinical cancer research. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Discovery
This compound, chemically known as 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol, emerged from research focused on identifying small molecule inhibitors of VEGFR-2 tyrosine kinase activity.[1][2] The primary rationale behind its development was to create a selective antagonist to dissect the specific roles of VEGFR-2 in the complex process of angiogenesis, which is a critical component in various physiological and pathological conditions, including cancer, arthritis, and diabetes.[2] The seminal work by Whittles et al. in 2002 first described this compound as a novel and highly selective inhibitor of VEGFR-2.[2]
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the tyrosine kinase domain of VEGFR-2. This action prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[2] By blocking VEGFR-2 phosphorylation, this compound effectively abrogates the cellular responses induced by Vascular Endothelial Growth Factor A (VEGF-A), such as endothelial cell proliferation, migration, and survival.[2]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against VEGFR-2 and other related kinases, as well as its effect on endothelial cell proliferation.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 | Reference |
| VEGFR-2 | < 2 nM | [1][2] |
| VEGFR-1 | > 50 µM | [1][2] |
| PDGFRβ | > 50 µM | [1] |
| FGFR1 | > 50 µM | [1] |
| EGFR | > 50 µM | [1] |
| erbB2 | > 50 µM | [1] |
Table 2: Inhibition of Endothelial Cell Proliferation by this compound
| Cell Type | Stimulant | IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-A | 8 nM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the characterization of this compound.
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
-
Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
This compound stock solution (typically in DMSO)
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
-
-
Protocol:
-
Coat a 96-well plate with the kinase substrate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells.
-
Add the VEGFR-2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Wash the plate to remove ATP and unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the HRP substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
This assay assesses the ability of this compound to inhibit VEGF-A-induced proliferation of endothelial cells.
-
Principle: Actively proliferating cells incorporate radiolabeled thymidine (B127349) into their newly synthesized DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
VEGF-A
-
This compound
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
NaOH or scintillation fluid
-
Scintillation counter
-
-
Protocol:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle.
-
Treat the cells with varying concentrations of this compound in the presence or absence of a stimulating concentration of VEGF-A.
-
Incubate for 48-72 hours.
-
Pulse the cells with [³H]-thymidine for the final 4-18 hours of incubation.
-
Wash the cells with PBS.
-
Precipitate the DNA by adding cold TCA.
-
Wash with TCA to remove unincorporated thymidine.
-
Lyse the cells with NaOH or a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of VEGF-A-induced proliferation.
-
Signaling Pathways and Visualizations
This compound's inhibition of VEGFR-2 phosphorylation leads to the downstream suppression of multiple signaling cascades crucial for angiogenesis.
The binding of VEGF-A to VEGFR-2 initiates a complex signaling network. This compound acts at the receptor level to block the initiation of these downstream events.
The logical flow of experiments to characterize a novel kinase inhibitor like this compound typically follows a standardized path from in vitro enzyme assays to cellular and in vivo models.
The development of a targeted inhibitor like this compound is based on a logical progression from a biological hypothesis to a validated research tool.
Conclusion
This compound has proven to be a highly valuable research tool for investigating the intricate role of VEGFR-2 in angiogenesis and related pathologies. Its high potency and selectivity have allowed for the specific interrogation of the VEGFR-2 signaling pathway, contributing significantly to our understanding of vascular biology and the development of anti-angiogenic therapies. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
- 1. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM323881: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM323881 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical guide to the target specificity and selectivity of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation and utilization of this compound.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors are critical players in both physiological and pathological angiogenesis, the formation of new blood vessels.[1][2] Among the VEGF receptors, VEGFR-2 (also known as KDR or Flk-1) is the primary transducer of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2] Consequently, inhibitors of VEGFR-2 kinase activity are of significant interest as potential therapeutic agents for diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy. This compound is an anilinoquinazoline (B1252766) compound identified as a potent and selective inhibitor of VEGFR-2 tyrosine kinase activity.[1][3] This guide details its biochemical and cellular activity, providing a comprehensive overview of its target engagement and selectivity profile.
Target Specificity and Potency
This compound demonstrates high-affinity binding and potent inhibition of VEGFR-2 kinase activity. In vitro enzymatic assays have established its half-maximal inhibitory concentration (IC50) to be less than 2 nM.[1][3] This high potency translates to cellular activity, where this compound effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 | Reference |
| VEGFR-2 Kinase Activity | < 2 nM | [1][3] |
| VEGF-A-Induced Endothelial Cell Proliferation | 8 nM | [1][2] |
Target Selectivity Profile
A critical attribute of a chemical probe or therapeutic candidate is its selectivity. This compound exhibits exceptional selectivity for VEGFR-2 over other closely related receptor tyrosine kinases. This selectivity minimizes off-target effects and provides a more precise tool for interrogating VEGFR-2 signaling.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Reference |
| VEGFR-2 | < 2 nM | [1][3] |
| VEGFR-1 | > 50 µM | [1][2] |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | > 50 µM | [1][3] |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | > 50 µM | [1][3] |
| Epidermal Growth Factor Receptor (EGFR) | > 50 µM | [1][3] |
| ErbB2 (HER2) | > 50 µM | [1][3] |
Mechanism of Action and Signaling Pathways
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, migration, and survival. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Key signaling pathways downstream of VEGFR-2 that are inhibited by this compound include the p38 MAPK, Rac1, and ERK1/2 pathways.[4] Inhibition of these pathways ultimately leads to the observed anti-proliferative and anti-permeability effects.
VEGF-A binding to VEGFR-2 initiates downstream signaling. This compound inhibits this process.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
-
Enzyme: Recombinant human VEGFR-2 kinase domain.
-
Substrate: Poly(Glu, Ala, Tyr) 6:3:1 random copolymer coated on 96-well plates.[1]
-
Buffer: N-2-hydroxyethylpiperazine-N'-2-ethanesulphonate (HEPES) buffer (pH 7.5) containing 10 mM MnCl2.[1]
-
ATP Concentration: 2 µM.[1]
-
Procedure:
-
Incubate recombinant VEGFR-2 enzyme with varying concentrations of this compound for 20 minutes at room temperature in the assay buffer.[1]
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and wash the plates.
-
Detect phosphorylated tyrosine residues using a mouse IgG anti-phosphotyrosine antibody followed by a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody and a suitable substrate.[1]
-
Measure the signal and calculate IC50 values by nonlinear regression.
-
Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay assesses the ability of this compound to inhibit VEGF-A-induced proliferation of endothelial cells.
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[3]
-
Seeding Density: Plate HUVECs at 1000 cells/well in 96-well plates.[3]
-
Stimulant: Recombinant human VEGF-A (3 ng/mL).[3]
-
Procedure:
-
Seed HUVECs in 96-well plates and allow them to adhere.
-
Starve the cells in a low-serum medium.
-
Treat the cells with varying concentrations of this compound in the presence or absence of VEGF-A.[3]
-
Incubate for 4 days.[3]
-
Pulse the cells with 1 µCi/well of ³H-thymidine for the final 4 hours of incubation.[3]
-
Harvest the cells onto filter mats.
-
Measure the incorporated radioactivity using a beta-counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Vascular Permeability Assay (Landis-Michel Technique)
This in vivo or ex vivo assay measures the effect of this compound on VEGF-A-induced changes in microvascular permeability.
-
Model: Perfused mesenteric microvessels, often in frogs.[1][2]
-
Principle: This technique measures the hydraulic conductivity (Lp) of the microvessel wall by occluding the vessel and observing the movement of red blood cells or other markers, which is proportional to the fluid flux across the vessel wall.
-
Procedure:
-
Cannulate a single mesenteric microvessel with a micropipette.
-
Perfuse the vessel with a control solution (e.g., Ringer's solution with albumin) and measure the baseline Lp.
-
Perfuse the vessel with a solution containing VEGF-A to induce hyperpermeability.
-
Subsequently, perfuse with a solution containing both VEGF-A and this compound to assess the inhibitory effect on permeability.
-
Measure Lp at each stage by transiently occluding the vessel and recording the movement of red blood cells.
-
Downstream Signaling Analysis (Western Blotting)
To confirm the mechanism of action, Western blotting can be used to analyze the phosphorylation status of key downstream signaling proteins.
-
Cells: Endothelial cells (e.g., HUVECs).
-
Stimulation: Treat serum-starved cells with VEGF-A in the presence or absence of this compound for various time points.
-
Procedure:
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-VEGFR-2, phospho-ERK, phospho-Akt, phospho-p38).
-
Use antibodies against the total forms of these proteins as loading controls.
-
Detect the primary antibodies with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation. It has been shown that this compound completely inhibits VEGF-induced ERK phosphorylation at a concentration of 1 µM in Human Aortic Endothelial Cells (HAECs).[1]
-
General workflow for Western blot analysis of downstream signaling.
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR-2. Its well-defined specificity, coupled with its efficacy in cellular and in vivo models, makes it an invaluable tool for studying the physiological and pathological roles of VEGFR-2 signaling. The detailed data and protocols provided in this guide are intended to facilitate its effective use in angiogenesis research and drug development.
References
Methodological & Application
Application Notes and Protocols for ZM323881 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1]
This compound exerts its inhibitory effect by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and subsequent activation.[1] This blockade of VEGFR-2 signaling makes this compound a valuable tool for studying the physiological and pathological roles of the VEGF/VEGFR-2 axis and a potential therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer.
Western blot analysis is a fundamental technique to assess the efficacy and mechanism of action of this compound. Specifically, it allows for the direct measurement of the phosphorylation status of VEGFR-2 and downstream signaling proteins in response to VEGF stimulation and this compound treatment. This document provides detailed protocols and application notes for the use of this compound in Western blot analysis to quantify its inhibitory effect on VEGFR-2 signaling.
Data Presentation
The inhibitory activity of this compound on VEGFR-2 phosphorylation can be quantified and presented to demonstrate its dose-dependent effect. The following table summarizes the expected percentage of inhibition of VEGF-induced VEGFR-2 phosphorylation at various concentrations of this compound, based on its known potency.
| This compound Concentration (nM) | Expected Inhibition of p-VEGFR2 (%) | Key Efficacy Marker |
| 0 (Vehicle Control) | 0% | Baseline VEGF-induced phosphorylation |
| 1 | ~50% | Corresponds to the IC50 for kinase activity[1] |
| 8 | >80% | IC50 for inhibition of cell proliferation[1] |
| 100 | >95% | Near-complete inhibition |
| 500 | >99% | Concentration for complete inhibition in cell-based assays[3] |
| 1000 (1 µM) | >99% | Confirmed complete inhibition of downstream signaling[2] |
Signaling Pathway Diagram
The following diagram illustrates the VEGF/VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGF/VEGFR-2 signaling pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines the key steps for performing a Western blot analysis to assess the effect of this compound on VEGFR-2 phosphorylation.
Caption: Western blot workflow for this compound analysis.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
This protocol is designed for human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.
Materials:
-
HUVECs (or other endothelial cells)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Recombinant Human VEGF-A
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and culture in Endothelial Cell Growth Medium supplemented with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 4-6 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) well. Incubate for 30 minutes to 1 hour at 37°C.
-
VEGF-A Stimulation: Stimulate the cells by adding VEGF-A to each well at a final concentration of 40-50 ng/mL. Incubate for 10-15 minutes at 37°C. Include an unstimulated control well.
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
Materials:
-
Cell lysates (from Protocol 1)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175)
-
Rabbit anti-VEGFR-2 (total)
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein from each lysate with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:1000 is common).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated proteins first on one blot, and total proteins on a separate blot or after stripping the first blot.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:10,000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-VEGFR2 band to the total VEGFR-2 band for each sample.
-
Further normalize to the loading control (GAPDH or β-actin) to account for any loading inaccuracies.
-
Calculate the percentage inhibition of VEGFR-2 phosphorylation for each this compound concentration relative to the VEGF-stimulated control.
-
References
Preparation of ZM323881 Stock Solution: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZM323881 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) tyrosine kinase, with an IC50 value of approximately 2 nM.[1][2] It demonstrates high selectivity for VEGFR-2 over other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2. This selectivity makes this compound a valuable tool for studying the signaling pathways mediated by VEGFR-2 and for investigating its role in angiogenesis and other physiological and pathological processes. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
This compound Properties
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.
| Property | Value | References |
| Chemical Name | 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride | |
| Molecular Formula | C₂₂H₁₈FN₃O₂・HCl | |
| Molecular Weight | 411.86 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [4][5] |
| Purity | ≥98% | |
| Solubility in DMSO | ≥ 50 mg/mL (121.40 mM) | [4] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-weighing Preparations: Before opening, bring the vial of this compound hydrochloride powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.12 mg of this compound hydrochloride (Molecular Weight = 411.86 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO. Using fresh, high-quality DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4]
-
Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[3][4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one month.[4][6] For longer-term storage, -80°C is recommended, where the solution can be stable for up to one year.[3][6] The powdered form of this compound should be stored desiccated at +4°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.
Caption: this compound inhibits VEGFR-2 signaling.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound hydrochloride | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
ZM323881: Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZM323881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in key in vitro angiogenesis assays. This document outlines detailed protocols for assessing the anti-angiogenic potential of this compound through endothelial cell proliferation, migration, and tube formation assays. Additionally, it includes a summary of quantitative data and a visualization of the targeted signaling pathway.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), are key regulators of this process. This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and differentiation.[1][2]
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling pathways crucial for angiogenesis.
// Nodes VEGF [label="VEGF-A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_VEGFR2 [label="p-VEGFR-2 (Tyr)", fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TubeFormation [label="Tube Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label=" Binds"]; this compound -> VEGFR2 [label=" Inhibits", arrowhead="tee"]; VEGFR2 -> P_VEGFR2 [label=" Autophosphorylation"]; P_VEGFR2 -> PLCg; P_VEGFR2 -> PI3K; PLCg -> PKC -> Raf -> MEK -> ERK -> Proliferation; PI3K -> Akt; Akt -> Survival; P_VEGFR2 -> Migration; Proliferation -> TubeFormation; Migration -> TubeFormation; Survival -> TubeFormation; } enddot Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various angiogenesis-related assays.
| Assay Type | Cell Line | Parameter Measured | This compound Concentration | Result | Reference |
| VEGFR-2 Kinase Activity | - | IC50 | < 2 nM | Potent inhibition of VEGFR-2 tyrosine kinase. | [1] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 (VEGF-A induced) | 8 nM | Inhibition of endothelial cell proliferation. | [1] |
| 3D Spheroid Sprouting | Induced Pluripotent Stem Cell-derived Endothelial Cells (iECs) | Inhibition of sprouting | 1 µM | Suppression of VEGFR-2 mediated sprouting. | [3] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays to evaluate the effect of this compound are provided below.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
96-well plates
-
[³H]-Thymidine or Cell Proliferation ELISA, BrdU (colorimetric) kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well in EGM-2 and incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation: The following day, replace the medium with a basal medium containing a lower concentration of FBS (e.g., 0.5-1%) and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add recombinant human VEGF-A to a final concentration of 10-50 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO₂.
-
Proliferation Assessment:
-
[³H]-Thymidine Incorporation: Add [³H]-Thymidine to each well and incubate for an additional 16-24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
BrdU Assay: Add BrdU labeling solution and incubate for 2-4 hours. Measure BrdU incorporation according to the manufacturer's instructions using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the VEGF-A-stimulated control. Determine the IC50 value.
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the ability of this compound to inhibit the directional migration of endothelial cells, which is essential for the formation of new blood vessels.
Materials:
-
HUVECs
-
EGM-2
-
6- or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6- or 12-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add low-serum medium containing different concentrations of this compound and a VEGF-A stimulus (10-50 ng/mL). Include a vehicle control with VEGF-A.
-
Image Acquisition: Capture images of the scratch at time 0.
-
Incubation: Incubate the plates at 37°C, 5% CO₂.
-
Image Analysis: Capture images of the same fields at various time points (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well plates, pre-chilled
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in low-serum medium containing various concentrations of this compound and VEGF-A (10-50 ng/mL).
-
Cell Seeding: Seed the HUVEC suspension onto the solidified BME at a density of 1-2 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
Conclusion
This compound is a valuable tool for the in vitro investigation of angiogenesis. The protocols described in these application notes provide a framework for assessing its anti-angiogenic properties. By selectively inhibiting VEGFR-2, this compound serves as a reference compound for studying the molecular mechanisms of angiogenesis and for the screening and development of novel anti-angiogenic therapies.
References
- 1. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic epigenetic control of angiogenesis in induced pluripotent stem cell-derived endothelium regulates vascular regeneration - PMC [pmc.ncbi.nlm.nih.gov]
ZM323881: Application Notes and Protocols for Studying Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[3][4][5] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1][2] By selectively targeting VEGFR-2, this compound provides a powerful tool for investigating the mechanisms of tumor angiogenesis and for the preclinical evaluation of anti-angiogenic therapies. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to study its effects on endothelial cells and tumor-associated neovascularization.
Mechanism of Action
This compound is an anilinoquinazoline (B1252766) compound that specifically inhibits the tyrosine kinase activity of VEGFR-2.[2] It demonstrates high selectivity for VEGFR-2 over other receptor tyrosine kinases, including VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and ErbB2. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.[3] this compound competitively binds to the ATP-binding site within the catalytic domain of VEGFR-2, preventing autophosphorylation and thereby blocking the downstream signaling events that drive angiogenesis.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of ZM323881
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM323881 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] By targeting VEGFR-2, this compound effectively blocks the signaling cascade initiated by VEGF, a key regulator of angiogenesis (the formation of new blood vessels).[1] This inhibitory action on VEGFR-2 phosphorylation makes this compound a valuable tool for studying the role of angiogenesis in various physiological and pathological processes, including tumor growth, arthritis, and diabetic retinopathy.[1][4] These application notes provide detailed protocols for the in vivo administration of this compound, along with guidelines for vehicle formulation, dosage, and monitoring of experimental animals.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the tyrosine kinase activity of VEGFR-2.[1][2][3] The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLC-γ-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This compound's inhibition of VEGFR-2 phosphorylation effectively blocks these downstream signals, thereby inhibiting angiogenesis and increased microvascular permeability.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on in vitro studies. In vivo dosage information is provided as a representative guide based on studies with other VEGFR-2 inhibitors, as specific systemic dosage data for this compound in mammalian models is limited. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (VEGFR-2 kinase activity) | < 2 nM | Recombinant human VEGFR-2 | [1] |
| IC50 (VEGF-A-induced endothelial cell proliferation) | 8 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| IC50 (VEGFR-1) | > 50 µM | Recombinant human VEGFR-1 | [1] |
| IC50 (PDGFRβ, FGFR1, EGFR, erbB2) | > 50 µM | Various receptor tyrosine kinases | [2][3] |
Table 2: Representative In Vivo Administration Parameters for VEGFR-2 Inhibitors
| Animal Model | Administration Route | Vehicle | Dosage Range | Frequency | Reference (for similar compounds) |
| Mouse | Oral Gavage | 0.5% Methylcellulose or 0.5% Hydroxyethylcellulose | 20 - 300 mg/kg | Daily | [5] |
| Mouse | Intraperitoneal (IP) | Phosphate Buffered Saline (PBS) | 50 mg/kg | Daily | [6] |
| Rat | Intravenous (IV) | 20% DMA / 40% PG / 40% PEG-400 (DPP) | To be determined by dose-response study | As required | [7] |
| Rat | Intrathecal | Not specified | 100 nM | Single dose | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, light-protected vials
-
Vortex mixer
-
Sonicator (optional)
Procedure for a Vehicle Formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline:
-
Weigh the required amount of this compound hydrochloride in a sterile vial.
-
Add DMSO to the vial to dissolve the compound completely. Vortex or sonicate briefly if necessary to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the specified proportions.
-
Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to ensure a homogenous solution.
-
Protect the final solution from light and prepare fresh on the day of use.
Note: The solubility of this compound hydrochloride in this vehicle is ≥ 2.5 mg/mL.[6] Alternative vehicle formulations can be found in the supplementary information.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized mice
-
Sterile gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)
-
1 mL syringes
Procedure:
-
Animal Preparation: Fast mice for 2-4 hours before administration to ensure an empty stomach, providing free access to water.[2]
-
Dose Calculation: Weigh each mouse accurately to calculate the required volume of the this compound formulation. The typical volume for oral gavage in mice should not exceed 10 mL/kg.[5][9]
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The mouse should swallow the needle as it is gently advanced.
-
Once the needle is in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized mice
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
Procedure:
-
Dose Calculation: Weigh each mouse to determine the correct injection volume.
-
Administration:
-
Restrain the mouse to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the this compound formulation into the peritoneal cavity.
-
Withdraw the needle.
-
-
Post-administration Monitoring: Return the mouse to its cage and observe for any signs of discomfort or adverse reactions.
Monitoring for In Vivo Toxicity
VEGFR-2 inhibitors can be associated with a range of toxicities.[1][10] Regular and careful monitoring of animals is crucial to ensure their welfare and the integrity of the study.
Table 3: Common Toxicities Associated with VEGFR-2 Inhibitors and Monitoring Parameters
| Toxicity Class | Common Signs | Monitoring Parameters |
| General | Fatigue, asthenia, weight loss | Daily observation of activity levels, posture, and grooming. Body weight measurement at least 3 times per week. |
| Cardiovascular | Hypertension, thromboembolic events | Blood pressure measurement (if feasible), observation for signs of distress. |
| Gastrointestinal | Diarrhea, anorexia, stomatitis | Daily monitoring of fecal consistency and food intake. |
| Dermatological | Hand-foot syndrome, rash, hair/skin depigmentation | Regular visual inspection of paws, skin, and fur. |
| Metabolic/Laboratory | Increased creatinine, proteinuria, electrolyte abnormalities, elevated liver enzymes | Periodic blood and urine analysis. |
General Health Monitoring Protocol:
-
Daily Observations: Conduct daily checks of all animals for general appearance, posture, activity level, and any signs of distress.
-
Body Weight: Record the body weight of each animal at least three times per week. A weight loss of more than 15-20% from baseline may necessitate a dose reduction or cessation of treatment.
-
Food and Water Intake: Monitor food and water consumption daily.
-
Clinical Signs: Keep a detailed record of any observed clinical signs of toxicity as listed in Table 3.
-
Dose Adjustment: If significant toxicity is observed, consider reducing the dose or the frequency of administration.
Conclusion
The in vivo administration of this compound is a powerful approach to investigate the role of VEGFR-2-mediated angiogenesis in various biological systems. The protocols and data presented here provide a comprehensive guide for researchers. It is imperative to conduct pilot studies to determine the optimal dose and administration schedule for each specific animal model and to diligently monitor the animals for any signs of toxicity. By following these guidelines, researchers can effectively utilize this compound to advance our understanding of angiogenesis and develop potential therapeutic strategies.
References
- 1. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal delivery of human natural killer cells for treatment of ovarian cancer in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. KIT Signaling Promotes Growth of Colon Xenograft Tumors in Mice and is Upregulated in a Subset of Human Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo monitoring of angiogenesis inhibition via down-regulation of mir-21 in a VEGFR2-luc murine breast cancer model using bioluminescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZM323881 in 3D Spheroid Sprouting Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ZM323881, a potent and selective VEGFR-2 inhibitor, in a three-dimensional (3D) endothelial cell spheroid sprouting assay. This assay is a robust in vitro model to study the effects of anti-angiogenic compounds on the formation of new blood vessels.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a primary driver of angiogenesis. This compound is a selective inhibitor of VEGFR-2 tyrosine kinase, effectively blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. The 3D spheroid sprouting assay offers a physiologically relevant microenvironment to assess the anti-angiogenic potential of compounds like this compound by mimicking the initial stages of vessel sprouting. In this assay, endothelial cell spheroids are embedded in an extracellular matrix, and the extent of sprouting in response to pro-angiogenic stimuli and inhibitory compounds is quantified.
Mechanism of Action of this compound in Angiogenesis
This compound specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the activation of downstream signaling pathways crucial for angiogenesis, such as the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. These pathways regulate essential endothelial cell functions, including proliferation, migration, survival, and permeability.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following table summarizes the expected outcomes of treating endothelial cell spheroids with this compound in a 3D sprouting assay stimulated with VEGF. The data is based on published findings where 1 µM this compound was shown to cause a significant decrease in endothelial cell sprouting.[1]
| Treatment Group | This compound Concentration | VEGF Stimulation (50 ng/mL) | Relative Sprout Number (% of Control) | Relative Cumulative Sprout Length (% of Control) |
| Control | 0 µM | + | 100% | 100% |
| This compound | 1 µM | + | Significantly Decreased | Significantly Decreased |
| Vehicle Control | 0 µM | - | Baseline | Baseline |
| This compound Control | 1 µM | - | No significant difference from vehicle | No significant difference from vehicle |
Note: "Significantly Decreased" indicates a statistically relevant reduction in sprouting compared to the VEGF-stimulated control group. Actual percentages may vary based on cell type and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting a 3D spheroid sprouting assay to evaluate the anti-angiogenic effects of this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Methocel
-
Collagen Type I, rat tail
-
Recombinant Human VEGF-A
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Paraformaldehyde (PFA)
-
Non-adherent round-bottom 96-well plates
-
Standard tissue culture plates and supplies
Experimental Workflow
Figure 2: 3D Spheroid Sprouting Assay Workflow.
Step-by-Step Protocol
1. Endothelial Cell Spheroid Formation (Hanging Drop Method)
-
Culture HUVECs in EGM until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in EGM containing 20% Methocel to a final concentration of 2.5 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.
-
Add sterile PBS to the bottom of the petri dish to maintain humidity and invert the lid.
-
Incubate for 18-24 hours at 37°C and 5% CO2 to allow for spheroid formation.
2. Embedding Spheroids in Collagen Gel
-
On ice, prepare the collagen gel mixture. For a final volume of 1 mL, mix:
-
750 µL of Collagen Type I
-
100 µL of 10x PBS
-
~25 µL of 1M NaOH (adjust to neutral pH, indicated by a color change to pink/orange)
-
Make up the final volume to 1 mL with sterile, distilled water.
-
-
Gently harvest the spheroids from the petri dish lid by washing them with EGM.
-
Centrifuge the spheroids at 200 x g for 5 minutes and carefully remove the supernatant.
-
Resuspend the spheroid pellet in the prepared collagen gel mixture.
-
Pipette 100 µL of the spheroid-collagen suspension into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
3. Treatment with this compound
-
Prepare the treatment media. For the experimental groups, supplement EGM with 50 ng/mL VEGF-A and the desired concentrations of this compound (e.g., 1 µM). Include appropriate vehicle controls (DMSO) and a negative control without VEGF stimulation.
-
Gently add 500 µL of the respective treatment media on top of the polymerized collagen gel in each well.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
4. Imaging and Quantification
-
After the incubation period, carefully aspirate the medium and fix the spheroids by adding 4% PFA for 30 minutes at room temperature.
-
Wash the wells gently with PBS.
-
Acquire images of the spheroids using an inverted microscope. Capture images of at least 10-15 randomly selected spheroids per condition.
-
Quantify the angiogenic sprouting using image analysis software (e.g., ImageJ). The primary endpoints are:
-
Number of sprouts per spheroid: Count the number of primary sprouts originating from the spheroid body.
-
Cumulative sprout length per spheroid: Measure the length of all individual sprouts from a single spheroid and sum the values.
-
Troubleshooting
-
No or poor spheroid formation: Ensure the correct concentration of Methocel is used and that the hanging drops are of the appropriate volume. Cell viability should also be checked.
-
High variability between replicates: Ensure a homogenous distribution of spheroids within the collagen gel. When quantifying, select spheroids that are well-separated and of a consistent size.
-
Collagen gel does not polymerize: Check the pH of the collagen mixture before adding the spheroids. Ensure all components are kept on ice until ready to use.
These application notes provide a comprehensive guide for utilizing this compound in a 3D spheroid sprouting assay. By following this protocol, researchers can effectively evaluate the anti-angiogenic properties of this and other compounds in a physiologically relevant in vitro setting.
References
Measuring the Efficacy of ZM323881 in Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of ZM323881, a potent and selective VEGFR-2 inhibitor, in cell migration assays. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is largely driven by the binding of VEGF to VEGFR-2 on endothelial cells. This activation triggers a downstream signaling cascade that promotes endothelial cell proliferation, survival, and migration. By inhibiting VEGFR-2, this compound effectively blocks these pro-angiogenic processes. Measuring the inhibitory effect of this compound on cell migration is a key step in evaluating its therapeutic potential.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that culminate in cell migration. This compound competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing this autophosphorylation and subsequent signal transduction.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Data Presentation
Quantitative data on the efficacy of this compound should be presented in a clear and structured format to allow for easy comparison.
Table 1: Inhibitory Activity of this compound
| Parameter | Target/Process | Cell Type | IC50 | Reference |
| Kinase Activity | VEGFR-2 | in vitro | < 2 nM | [1] |
| Cell Proliferation | HUVEC | Human | 8 nM | [1] |
Table 2: Example Data for this compound Efficacy in Cell Migration Assays
Note: The following data are illustrative examples for how to present results from cell migration assays. Specific experimental values for this compound's effect on cell migration were not available in the reviewed literature.
| Assay Type | Cell Line | Treatment | Concentration | % Inhibition of Migration (Mean ± SD) |
| Scratch Wound Healing | HUVEC | This compound | 1 nM | 25 ± 5% |
| This compound | 10 nM | 60 ± 8% | ||
| This compound | 100 nM | 95 ± 4% | ||
| Boyden Chamber | HUVEC | This compound | 1 nM | 30 ± 6% |
| This compound | 10 nM | 75 ± 7% | ||
| This compound | 100 nM | 98 ± 3% |
Experimental Protocols
Two common and robust methods for assessing endothelial cell migration are the Scratch Wound Healing Assay and the Boyden Chamber (Transwell) Assay.
Protocol 1: Scratch Wound Healing Assay
This assay provides a straightforward method to assess collective cell migration.
Experimental Workflow:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Multi-well plates (e.g., 24-well)
-
Sterile pipette tips (e.g., p200)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed HUVECs into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Culture: Culture the cells in EGM at 37°C in a humidified 5% CO2 incubator until they reach 100% confluency.
-
Scratching: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells and debris. Replace the PBS with fresh EGM containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known migration inhibitor).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x).
-
Incubation and Time-Lapse Imaging: Return the plate to the incubator and acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Using image analysis software, measure the area of the scratch at each time point. The percentage of wound closure can be calculated as follows:
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
The inhibition of migration by this compound is determined by comparing the wound closure in treated wells to the vehicle control.
Protocol 2: Boyden Chamber (Transwell) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Experimental Workflow:
Materials:
-
HUVECs
-
Serum-free endothelial basal medium (EBM)
-
VEGF (chemoattractant)
-
This compound stock solution (in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for multi-well plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Inverted microscope with a camera
Procedure:
-
Preparation: Pre-warm serum-free EBM and Transwell inserts.
-
Chemoattractant Addition: In the lower chamber of the multi-well plate, add EBM containing a chemoattractant such as VEGF (e.g., 20 ng/mL).
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in serum-free EBM at a desired concentration (e.g., 1 x 10^5 cells/mL). Add various concentrations of this compound or vehicle control to the cell suspension. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for measurable migration (e.g., 4-6 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with a suitable dye like Crystal Violet or a fluorescent nuclear stain like DAPI.
-
Imaging and Quantification: Image the stained, migrated cells using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert. The average cell count per field is used to determine the extent of migration. The percentage inhibition is calculated relative to the vehicle control.
Conclusion
The Scratch Wound Healing and Boyden Chamber assays are effective methods for quantifying the inhibitory effects of this compound on endothelial cell migration. By following these detailed protocols and data presentation guidelines, researchers can obtain reliable and reproducible results to assess the anti-angiogenic potential of this compound. These assays are crucial for the preclinical evaluation of VEGFR-2 inhibitors in the context of cancer drug development and other angiogenesis-dependent diseases.
References
Troubleshooting & Optimization
ZM323881 Technical Support Center: Troubleshooting Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with ZM323881 in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] It functions by blocking the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling cascades that lead to angiogenesis and increased microvascular permeability.[4][5] this compound shows high selectivity for VEGFR-2, with significantly lower activity against other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[1][3][6]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening?
This is a common issue due to the low aqueous solubility of this compound.[7] While this compound hydrochloride is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous environment like cell culture media or phosphate-buffered saline (PBS). This can lead to the compound precipitating out of the solution, making it unavailable to the cells and leading to inconsistent experimental results.
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
While this compound is soluble in DMSO at high concentrations (e.g., 40-50 mM), it is crucial to minimize the final DMSO concentration in your cell culture experiments to avoid solvent-induced toxicity.[1][8] For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%. Always perform a vehicle control experiment (medium with the same final DMSO concentration without this compound) to assess the impact of the solvent on your specific cell line.
Q4: Can I heat or sonicate my solution to improve the solubility of this compound?
Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions or in vivo formulations.[7][8] However, for cell culture applications, it is critical to ensure that the compound has fully dissolved in the initial stock solution before further dilution into aqueous media. Avoid excessive heating that could lead to degradation of the compound.
Troubleshooting Guide
Issue: Precipitate formation in aqueous solutions.
-
Problem: this compound precipitates out of solution upon dilution of a DMSO stock into aqueous media.
-
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
This compound Solubility Data
| Solvent/Vehicle | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | ≥ 50 mg/mL | ~121.40 mM | Sonication is recommended for complete dissolution. |
| Water | < 0.1 mg/mL | Insoluble | This compound hydrochloride is practically insoluble in water. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | ~6.07 mM | A common vehicle for in vivo studies. Add solvents sequentially.[7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ~6.07 mM | An alternative in vivo formulation.[7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ~6.07 mM | Another option for in vivo administration.[7] |
This compound Inhibitory Activity
| Target/Assay | IC₅₀ |
| VEGFR-2 Kinase Activity | < 2 nM |
| VEGF-A-induced Endothelial Cell Proliferation | 8 nM |
| EGF-induced HUVEC Proliferation | 1.9 µM |
| bFGF-induced HUVEC Proliferation | 1.6 µM |
| VEGFR-1 Kinase Activity | > 50 µM |
| PDGFRβ, FGFR1, EGFR, erbB2 Kinase Activity | > 50 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials: this compound hydrochloride powder, 100% sterile DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, add 242.8 µL of DMSO to 1 mg of this compound hydrochloride (MW: 411.86 g/mol ).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be applied if necessary.
-
Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a commonly used vehicle for poorly soluble compounds.
-
Materials: this compound hydrochloride, DMSO, PEG300, Tween 80, Saline (0.9% NaCl).
-
Procedure (for a 2 mg/mL solution): [8]
-
Dissolve the required amount of this compound hydrochloride in DMSO to constitute 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume and mix until the solution is clear.
-
Add Tween 80 to constitute 5% of the final volume and mix thoroughly.
-
Finally, add Saline to make up the remaining 45% of the final volume and mix until a clear solution is achieved.
-
This formulation should be prepared fresh before each use.
-
Signaling Pathway Diagrams
VEGF Signaling Pathway and Inhibition by this compound
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ZM 323881 hydrochloride | VEGFR | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
Troubleshooting ZM323881 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM323881, a potent and selective VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to block the autophosphorylation of VEGFR-2, which is a critical step in the signaling cascade initiated by VEGF.[1] This inhibition ultimately disrupts downstream processes such as endothelial cell proliferation, migration, and vascular permeability, which are key events in angiogenesis.[1][3][5]
2. What are the recommended solvent and storage conditions for this compound?
This compound hydrochloride is soluble in DMSO up to 50 mM. For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described.[2][5] It is crucial to prepare fresh working solutions for in vivo experiments.[2] For long-term storage, the powdered form should be kept at -20°C for up to 3 years, while stock solutions in DMSO can be stored at -80°C for up to a year.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[2]
3. I am not observing the expected inhibition of VEGF-induced cell proliferation. What could be the issue?
Several factors could contribute to a lack of inhibitory effect. Here’s a troubleshooting checklist:
-
Compound Integrity: Ensure your this compound stock has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Concentration Range: Verify that the concentrations of this compound being used are appropriate. The reported IC50 for inhibition of VEGF-A-induced HUVEC proliferation is approximately 8 nM.[1][3][6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
VEGF Stimulation: Confirm that your VEGF-A is active and used at a concentration that elicits a robust proliferative response.
-
Cell Health: Ensure your endothelial cells are healthy, within a low passage number, and are responsive to VEGF.[2]
-
Assay Conditions: Review your experimental protocol, including incubation times and cell seeding density.[2]
4. My experimental results are inconsistent. What are the potential sources of variability?
Inconsistent results can arise from several sources:
-
Solubility Issues: this compound is insoluble in water and ethanol.[3] Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Precipitation of the compound will lead to inaccurate concentrations. If precipitation is observed, gentle heating or sonication may aid dissolution.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation. Aliquoting is highly recommended.[2]
-
Off-Target Effects: While this compound is highly selective for VEGFR-2, at higher concentrations, off-target effects on other kinases like EGFR and FGFR can occur, which might lead to unexpected biological responses.[3][5] It's crucial to use the lowest effective concentration to maintain selectivity.
-
Experimental Controls: The inclusion of appropriate positive and negative controls is essential to interpret your results accurately.
5. Are there any known off-target effects of this compound that I should be aware of?
This compound demonstrates high selectivity for VEGFR-2. The IC50 for VEGFR-2 is less than 2 nM, while for other kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, the IC50 is greater than 50 μM.[1][3] However, at higher concentrations (in the micromolar range), it can inhibit the proliferation of HUVECs induced by EGF and bFGF, suggesting potential off-target effects on their respective receptors.[3][5] Researchers should carefully consider the concentrations used to minimize the risk of off-target activities influencing their experimental outcomes.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-2 Kinase Activity) | < 2 nM | In vitro kinase assay | [1][2][4] |
| IC50 (VEGFR-1 Kinase Activity) | > 50 µM | In vitro kinase assay | [1] |
| IC50 (PDGFRβ, FGFR1, EGFR, erbB2) | > 50 µM | In vitro kinase assay | [3] |
| IC50 (VEGF-A-induced HUVEC Proliferation) | 8 nM | HUVEC | [1][3][6] |
| IC50 (EGF-induced HUVEC Proliferation) | 1.9 µM | HUVEC | [3][5] |
| IC50 (bFGF-induced HUVEC Proliferation) | 1.6 µM | HUVEC | [3][5] |
Experimental Protocols
1. HUVEC Proliferation Assay
This protocol is adapted from methodologies described in the literature to assess the effect of this compound on VEGF-A-induced endothelial cell proliferation.[2]
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1000 cells/well in a 96-well plate.
-
Dosing: Add this compound at various concentrations to the wells. Include wells with VEGF-A (e.g., 3 ng/mL) alone as a positive control and untreated cells as a negative control.
-
Incubation: Incubate the plate for 4 days.
-
Thymidine Incorporation: On day 4, add 1 µCi/well of ³H-thymidine and incubate for an additional 4 hours.
-
Harvesting and Analysis: Harvest the cells and measure the incorporation of tritium (B154650) using a beta-counter.
-
Data Interpretation: Calculate the IC50 value by performing a non-linear regression analysis of the dose-response curve.
2. In Vivo Vascular Permeability Assay (Frog Mesenteric Microvessels)
This protocol provides a general outline for assessing the in vivo efficacy of this compound on vascular permeability, based on the Landis-Michel technique.[1]
-
Animal Model: The experiment is performed on perfused mesenteric microvessels in frogs.
-
Perfusion: Perfuse the mesenteric microvessels with a solution containing VEGF-A to induce an increase in vascular permeability.
-
Treatment: Introduce this compound (e.g., 10 nM) into the perfusate and measure the changes in vascular permeability.
-
Measurement: The Landis-Michel technique is used to quantify fluid filtration across the microvessel wall, which is an indicator of permeability.
-
Reversibility: To test for reversibility, the microvessels can be perfused with a this compound-free solution after the treatment period.
Visualizations
Signaling Pathway
Caption: VEGF-A binding to VEGFR-2 and its inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for in vitro experiments with this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting experimental outcomes with this compound.
References
- 1. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
optimizing ZM323881 incubation time
Welcome to the technical support center for ZM323881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of VEGFR-2.[1][2] Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels.[3][4][5] this compound blocks the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways and preventing the proliferation and migration of endothelial cells.[1][6]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: By inhibiting VEGFR-2, this compound affects several critical downstream signaling pathways that regulate endothelial cell function. These include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is essential for endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[5][7][8]
Q3: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A3: A common starting point for this compound concentration is in the low nanomolar to low micromolar range. For instance, an IC50 of 8 nM has been reported for the inhibition of VEGF-A-induced endothelial cell proliferation.[1][6] In functional assays, such as 3D spheroid sprouting assays, a concentration of 1 µM has been used.[9] Initial incubation times can range from 24 to 96 hours, depending on the specific assay and the biological question being addressed.[9][10] However, it is crucial to optimize these parameters for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal or no inhibition of VEGFR-2 activity | Inhibitor concentration is too low: The concentration of this compound may not be sufficient to effectively block VEGFR-2 phosphorylation in your specific cell type or under your experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to find the IC50 value for your assay. |
| Incubation time is too short: The inhibitor may not have had enough time to exert its full effect on downstream signaling or cellular processes. | Conduct a time-course experiment. Treat cells with a fixed concentration of this compound and assess VEGFR-2 phosphorylation or a downstream readout at various time points (e.g., 1, 6, 12, 24, 48 hours). | |
| Inhibitor degradation: this compound may be unstable in your culture medium over long incubation periods. | For long-term experiments (beyond 48 hours), consider replenishing the medium with fresh inhibitor every 24-48 hours. | |
| High background or off-target effects | Inhibitor concentration is too high: Excessive concentrations of this compound may lead to non-specific binding and inhibition of other kinases. | Use the lowest effective concentration determined from your dose-response experiments. This compound is highly selective for VEGFR-2, with an IC50 > 50 µM for other receptor tyrosine kinases like VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[2] |
| Variability between experimental replicates | Inconsistent cell conditions: Differences in cell density, passage number, or serum concentration can affect the cellular response to this compound. | Standardize your cell culture procedures. Ensure consistent cell seeding density and use cells within a defined passage number range. Serum starvation prior to VEGF stimulation can help synchronize cells and reduce background signaling. |
| Inhibitor preparation and storage: Improper handling or storage of this compound can lead to loss of activity. | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (VEGFR-2 Kinase Activity) | < 2 nM | In vitro kinase assay | [1][2][10] |
| IC50 (VEGF-A-induced Endothelial Cell Proliferation) | 8 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][6] |
| Effective Concentration (Inhibition of ERK phosphorylation) | 1 µM | Human Aortic Endothelial Cells (HAECs) | [2] |
| Effective Concentration (Inhibition of iEC sprouting) | 1 µM | Induced Pluripotent Stem Cell-derived Endothelial Cells (iECs) | [9] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Incubation Time by Western Blot
This protocol describes how to determine the optimal incubation time for this compound by assessing the phosphorylation of VEGFR-2.
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Treat the cells with a predetermined, fixed concentration of this compound (e.g., the IC90 value from a dose-response study). Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0.5, 1, 2, 4, 8, and 12 hours).
-
VEGF Stimulation: 15-30 minutes prior to each time point endpoint, stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities for pVEGFR-2 and total VEGFR-2. The optimal incubation time is the earliest time point that shows maximal inhibition of VEGFR-2 phosphorylation.
Visualizations
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Caption: Logical workflow for optimizing this compound incubation time.
References
- 1. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Intrinsic epigenetic control of angiogenesis in induced pluripotent stem cell-derived endothelium regulates vascular regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: ZM323881 Potential Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZM323881 in their experiments. The information below is designed to help address specific issues related to potential off-target effects of this potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It demonstrates significant selectivity for VEGFR-2 over other closely related receptor tyrosine kinases.[1][2][3][4]
Q2: Are there any known off-target effects of this compound at typical working concentrations?
A2: While this compound is highly selective for VEGFR-2, some studies suggest that it may inhibit the p38 and Rac1 signaling pathways downstream of VEGFR-2.[5] It is important to consider these potential effects when analyzing experimental outcomes.
Q3: Can this compound inhibit other kinases at higher concentrations?
A3: Yes, like many kinase inhibitors, the selectivity of this compound is concentration-dependent. At concentrations significantly higher than its IC50 for VEGFR-2, the risk of off-target inhibition of other kinases increases. It is recommended to use the lowest effective concentration to minimize off-target effects.
Q4: What are common off-target effects observed with VEGFR inhibitors in general?
A4: Due to similarities in the kinase domains, some VEGFR inhibitors have shown cross-reactivity with other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and FLT3.[6] While this compound is reported to be highly selective against many of these, it is a crucial consideration in troubleshooting unexpected phenotypes.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed Despite Effective VEGFR-2 Inhibition
Possible Cause: The observed phenotype may be due to off-target effects of this compound on other signaling pathways.
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is inhibiting VEGFR-2 phosphorylation at the concentration used in your experiment via Western blot.
-
Investigate Downstream Pathways: Assess the phosphorylation status of key proteins in the p38 and Rac1 signaling pathways, as these have been suggested as potential off-targets.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent. A higher concentration of this compound is more likely to induce off-target effects.
-
Use a Structurally Unrelated VEGFR-2 Inhibitor: Compare the phenotype observed with this compound to that of another selective VEGFR-2 inhibitor with a different chemical scaffold. If the phenotype is not replicated, it may be an off-target effect specific to this compound.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the wild-type or a drug-resistant mutant of the suspected off-target protein.
Issue 2: Discrepancy Between In Vitro Potency (IC50) and Cellular Activity
Possible Cause: Differences in experimental conditions between biochemical assays and cell-based experiments can lead to variations in observed potency.
Troubleshooting Steps:
-
Check ATP Concentration: Biochemical kinase assays often use ATP concentrations near the Km of the enzyme, whereas intracellular ATP levels are much higher. Consider performing an in vitro kinase assay with a higher ATP concentration to better mimic cellular conditions.
-
Assess Cell Permeability: Ensure that this compound is effectively penetrating the cell membrane and reaching its intracellular target.
-
Consider Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors.
-
Target Expression Levels: Confirm the expression level of VEGFR-2 in your cell line, as this can influence the apparent potency of the inhibitor.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Reference(s) |
| VEGFR-2 (KDR) | < 2 nM | [1][3][4] |
| VEGFR-1 (Flt-1) | > 50 µM | [1][5] |
| PDGFRβ | > 50 µM | [2][3] |
| FGFR1 | > 50 µM | [2][3] |
| EGFR | > 50 µM | [2][3] |
| erbB2 | > 50 µM | [3] |
Table 2: Cellular Activity of this compound
| Assay | IC50 | Reference(s) |
| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | [1][5] |
Experimental Protocols
Protocol 1: Western Blot for On-Target VEGFR-2 Inhibition
-
Cell Culture and Treatment: Plate endothelial cells and allow them to adhere. Serum-starve the cells for 4-6 hours.
-
Inhibitor Incubation: Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Protocol 2: Kinase Selectivity Profiling (General)
For a broader assessment of off-target effects, a kinase selectivity profiling service is recommended. A generalized workflow for such a service is as follows:
-
Compound Submission: Provide a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Assay Format: Typically, this involves a competition binding assay (e.g., KINOMEscan™) or an in vitro enzymatic assay against a large panel of purified kinases.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at a specific concentration of this compound or determine the IC50 or Kd values for any significant "hits."
-
Interpretation: Analyze the data to identify any kinases that are inhibited by this compound within a relevant concentration range for your experiments.
Mandatory Visualization
Caption: this compound inhibits VEGFR-2 signaling and may affect p38 and Rac1 pathways.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [cnreagent.com]
- 5. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent ZM323881 precipitation in culture
Welcome to the technical support center for ZM323881. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, such as precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR.[1][2] It functions by blocking the tyrosine kinase activity of VEGFR-2, which in turn inhibits downstream signaling pathways involved in angiogenesis, cell proliferation, and migration.[3][4][5] this compound shows high selectivity for VEGFR-2 over other receptor tyrosine kinases like VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[1]
Q2: My this compound is precipitating in my cell culture medium. What are the common causes?
Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound hydrochloride has limited solubility in aqueous solutions like cell culture media.
-
Improper Stock Solution Preparation: Using a solvent other than high-purity, anhydrous DMSO for the initial stock solution can lead to poor dissolution.
-
Incorrect Dilution Method: Rapidly adding a concentrated DMSO stock directly into the aqueous culture medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Components within the culture medium, such as salts and proteins, can interact with this compound and affect its solubility.[6]
-
Temperature and pH Fluctuations: Changes in temperature (e.g., removing the culture from a 37°C incubator) or pH shifts in the medium can reduce the solubility of the compound.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, it is crucial to follow a careful preparation protocol. This involves preparing a high-concentration stock solution in an appropriate solvent and then performing serial dilutions. A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. Additionally, it is recommended to determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.
Q4: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the culture medium. | Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| The DMSO stock solution was added too quickly to the aqueous medium. | Add the DMSO stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. | |
| The DMSO used for the stock solution was not anhydrous. | Use fresh, high-purity, anhydrous DMSO to prepare a new stock solution. | |
| Delayed Precipitation (after hours or days) | The compound is unstable in the culture medium over time. | Test the stability of this compound in your medium over the duration of your experiment. |
| Evaporation of the medium is concentrating the compound. | Ensure proper humidification in the incubator and use sealed culture plates for long-term experiments. | |
| Interaction with serum proteins or other media components. | Try reducing the serum concentration if your cells can tolerate it. Test solubility in serum-free versus serum-containing media. | |
| pH of the medium is changing over time due to cellular metabolism. | Ensure your medium is adequately buffered for the CO2 concentration in your incubator. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 50 mg/mL (≥ 121.40 mM) | [1] |
| DMSO | 20.59 mg/mL (50 mM) | |
| Water | < 0.1 mg/mL (insoluble) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes a step-by-step method to prepare a working solution of this compound in cell culture medium to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound hydrochloride powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would first make a 1:100 dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or a small volume of the high-concentration stock) dropwise to the pre-warmed complete cell culture medium while gently swirling the medium. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate dilution to 990 µL of medium.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a series of dilutions:
-
In a 96-well plate or microcentrifuge tubes, prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Start with a concentration higher than your intended experimental concentration and perform 2-fold dilutions.
-
Include a control well with the highest concentration of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.
-
-
Incubation and Observation:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., 0, 1, 6, 24, and 48 hours). A microscope can be used for a more sensitive assessment.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Experimental workflow for preventing this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
ZM323881 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of ZM323881, a potent and selective inhibitor of VEGFR-2.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term and short-term use?
A1: Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Lyophilized powder | -20°C, desiccated | Up to 3 years |
| Short-term (Stock Solution) | In DMSO | -20°C | Up to 1 month |
| -80°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][2]
Q2: What is the stability of this compound in cell culture medium at 37°C?
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5] It functions by blocking the tyrosine kinase activity of VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, endothelial cell proliferation, and migration.[6][7] this compound exhibits high selectivity for VEGFR-2 over other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity | Improper storage: The compound may have degraded due to incorrect storage conditions or multiple freeze-thaw cycles. | Prepare fresh stock solutions from lyophilized powder. Ensure aliquots are stored at -20°C or -80°C and are used within the recommended timeframe.[1][2] |
| Inaccurate concentration: Errors in calculating the concentration of the stock solution or final working solution. | Verify all calculations for molarity and dilutions. Use a calibrated pipette for accurate measurements. | |
| Precipitation in media: The compound may have precipitated out of the cell culture medium, reducing its effective concentration. | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing a fresh, lower concentration working solution or using a different solvent if compatible with your experimental setup. This compound is soluble up to 50 mM in DMSO.[5] | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, passage number, or incubation time can affect the outcome. | Standardize your experimental protocol. Use cells within a consistent passage number range and ensure uniform cell seeding density. Maintain consistent incubation times for all experiments. |
| Degradation of the compound over the course of a long experiment: For experiments lasting several days, the compound's activity may decrease over time. | For long-term experiments, consider replenishing the media with fresh compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent effective concentration. | |
| Unexpected off-target effects | High concentration of the inhibitor: Using concentrations significantly higher than the reported IC50 may lead to non-specific effects. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The IC50 for this compound inhibition of VEGFR-2 is approximately 2 nM, and it inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM.[5][7] |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the concentration used. | Include a vehicle control in your experiments (cells treated with the same concentration of the solvent without the compound) to assess any solvent-induced effects. Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%). |
Experimental Protocols
Protocol: Inhibition of VEGF-Induced Endothelial Cell Proliferation
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF).
-
Cell Seeding:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 1,000-2,000 cells per well.
-
Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in endothelial cell basal medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (medium with VEGF alone).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
VEGF Stimulation:
-
Add VEGF-A to the wells to a final concentration of approximately 3 ng/mL, except for the negative control wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Assay:
-
Assess cell proliferation using a standard method such as the MTT assay, CyQUANT assay, or by measuring the incorporation of BrdU or ³H-thymidine. For ³H-thymidine incorporation, pulse the cells with 1 µCi/well of ³H-thymidine for the final 4 hours of incubation before harvesting.[4]
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: this compound inhibits VEGFR-2 signaling.
Caption: Workflow for a cell proliferation assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Intrinsic epigenetic control of angiogenesis in induced pluripotent stem cell-derived endothelium regulates vascular regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM323881 Technical Support Center: Troubleshooting and FAQs
Welcome to the ZM323881 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a potent and selective VEGFR-2 inhibitor, and to address potential issues related to its toxicity in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels.[1] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1] this compound inhibits this autophosphorylation, thereby blocking VEGF-A-induced signaling.[1]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for VEGFR-2. It exhibits significantly lower activity against other receptor tyrosine kinases, including VEGFR-1, Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and ErbB2.
Q3: What are the common applications of this compound in research?
This compound is widely used in in vitro and in vivo studies to investigate the role of VEGFR-2 signaling in various physiological and pathological processes, including:
-
Angiogenesis and lymphangiogenesis
-
Cancer biology, particularly tumor angiogenesis
-
Vascular permeability[1]
-
Endothelial cell biology (e.g., proliferation, migration, and tube formation)[2][3]
Q4: How should I prepare and store this compound stock solutions?
This compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To maintain stability, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide: Controlling for this compound Toxicity
While this compound is a selective inhibitor, high concentrations or prolonged exposure can lead to off-target effects or cellular stress, resulting in toxicity. This guide provides solutions to common problems you might encounter.
Problem 1: Unexpectedly high levels of cell death or low cell viability.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations and narrow down to the lowest effective concentration that inhibits VEGFR-2 signaling without significantly impacting cell viability.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While highly selective, at very high concentrations, this compound might inhibit other kinases.[4] If you suspect off-target effects, consider using a structurally different VEGFR-2 inhibitor as a control to confirm that the observed phenotype is due to VEGFR-2 inhibition. Additionally, perform rescue experiments by overexpressing a constitutively active form of a downstream effector of VEGFR-2 to see if the toxic effect can be reversed.
-
-
Possible Cause 3: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experiments.
-
-
Possible Cause 4: Inhibition of basal VEGFR-2 signaling required for cell survival.
-
Solution: Some endothelial cells rely on a low level of autocrine or paracrine VEGF signaling for survival.[5] Complete inhibition of this basal signaling by this compound could lead to apoptosis. Assess the dependence of your cells on VEGF for survival. If they are highly dependent, you may need to accept a certain level of reduced viability as an outcome of effective VEGFR-2 inhibition.
-
Problem 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: this compound precipitation in culture medium.
-
Solution: this compound, like many small molecules, can have limited solubility in aqueous solutions.[6] When diluting your DMSO stock in culture medium, ensure thorough mixing. Visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution method, such as pre-warming the medium or using a different formulation if available.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Store the this compound stock solution properly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-2 Kinase Activity) | < 2 nM | In vitro kinase assay | [1] |
| IC50 (VEGF-A-induced Endothelial Cell Proliferation) | 8 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| IC50 (VEGFR-1 Kinase Activity) | > 50 µM | In vitro kinase assay | |
| IC50 (PDGFRβ, FGFR1, EGFR, ErbB2 Kinase Activity) | > 50 µM | In vitro kinase assay | |
| Solubility in DMSO | up to 50 mM | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTS/MTT Assay)
-
Cell Seeding: Seed your cells of interest (e.g., HUVECs) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the positive control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration of this compound. Plot the cell viability against the log of the this compound concentration to determine the concentration that causes 50% inhibition of viability (IC50 for toxicity). For your experiments, use a concentration well below this toxic IC50 that still effectively inhibits VEGFR-2.
Protocol 2: Assessing VEGFR-2 Phosphorylation by Western Blot
-
Cell Culture and Starvation: Culture your cells to 70-80% confluency. To reduce basal signaling, starve the cells in a low-serum or serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with your desired non-toxic concentration of this compound or vehicle control (DMSO) for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with an appropriate concentration of recombinant human VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for pVEGFR-2. To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 or a housekeeping protein (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits VEGFR-2 signaling.
Caption: Troubleshooting workflow for this compound toxicity.
References
- 1. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound hydrochloride | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of VEGF121/rGel on vascular endothelial cells resulting in inhibition of angiogenesis is mediated via VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
ZM323881 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZM323881, a potent and selective VEGFR-2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your dose-response curve experiments.
I. FAQs (Frequently Asked Questions)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] It functions by competing with ATP for the binding site on the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation. This action blocks the downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and vascular permeability.[1]
Q2: What is the reported potency (IC50) of this compound?
A2: this compound exhibits high potency with a reported IC50 of less than 2 nM for in vitro VEGFR-2 tyrosine kinase activity and an IC50 of approximately 8 nM for the inhibition of VEGF-A-induced endothelial cell proliferation.[1]
Q3: How selective is this compound for VEGFR-2?
A3: this compound demonstrates high selectivity for VEGFR-2. Its inhibitory activity against other receptor tyrosine kinases, such as VEGFR-1, Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and ErbB2, is significantly lower, with reported IC50 values greater than 50 µM.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[2][3][4]
Q5: What are the key downstream signaling pathways affected by this compound?
A5: By inhibiting VEGFR-2 phosphorylation, this compound blocks several downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which regulates cell survival.[5][6][7]
II. Troubleshooting Guide
A. Common Issues with this compound Dose-Response Curves
| Problem | Potential Cause | Recommended Solution |
| Flat dose-response curve (no inhibition) | Compound Inactivity: Degradation of this compound due to improper storage. | Ensure this compound is stored correctly. Prepare fresh stock solutions in high-quality, anhydrous DMSO. |
| Solubility Issues: Precipitation of this compound in the assay medium. | Prepare stock solutions at a high concentration in DMSO and dilute serially in pre-warmed assay medium. Visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low and consistent across all wells (typically ≤ 0.5%). | |
| Inactive Enzyme/Cells: The VEGFR-2 enzyme or the cells used are not responsive. | Confirm the activity of the VEGFR-2 enzyme using a known activator or a different control inhibitor. Ensure cells are healthy, within a low passage number, and responsive to VEGF stimulation. | |
| High ATP Concentration (in kinase assays): Excess ATP outcompetes this compound for the binding site. | Determine the Km of your enzyme for ATP and use an ATP concentration at or near the Km value to increase the apparent potency of the inhibitor. | |
| High variability between replicates | Pipetting Inaccuracy: Inconsistent dispensing of compound dilutions or reagents. | Use calibrated pipettes with low-retention tips. For serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Microplates: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the microplate for critical samples. Fill these wells with sterile water or media to maintain humidity. | |
| Cell Seeding Inconsistency: Uneven distribution of cells in the wells. | Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. | |
| Steep or shallow dose-response curve | Inappropriate Concentration Range: The tested concentrations are too high or too low. | Perform a wide range-finding experiment (e.g., from 1 pM to 100 µM in log or half-log dilutions) to identify the appropriate concentration range for a full dose-response curve. |
| Assay Incubation Time: The duration of the assay may not be optimal. | Optimize the incubation time with this compound. For cell-based assays, this can range from 24 to 72 hours. | |
| Non-sigmoidal dose-response curve | Off-target Effects: At high concentrations, this compound may have effects on other cellular targets. | Focus on the inhibitory effect within the expected potent concentration range. If high concentrations are necessary for your experiment, consider performing counter-screens against other kinases. |
| Cell Toxicity: At very high concentrations, the compound may induce non-specific cytotoxicity. | Use a cell viability assay (e.g., Trypan Blue exclusion) to distinguish between targeted inhibition and general toxicity. |
B. Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve common issues encountered during this compound dose-response experiments.
III. Data Presentation
A. Reported IC50 Values for this compound
| Target/Process | Cell Line/System | Assay Type | Reported IC50 |
| VEGFR-2 Kinase Activity | In Vitro (biochemical) | Kinase Assay | < 2 nM |
| VEGF-A-induced Proliferation | HUVEC | Cell-based | 8 nM |
| EGF-induced Proliferation | HUVEC | Cell-based | 1.9 µM |
| bFGF-induced Proliferation | HUVEC | Cell-based | 1.6 µM |
| VEGFR-1, PDGFRβ, FGFR1, EGFR, ErbB2 | In Vitro (biochemical) | Kinase Assay | > 50 µM |
IV. Experimental Protocols
A. Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against VEGFR-2 in a biochemical assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of VEGFR-2 enzyme in kinase buffer.
-
Prepare a 2X solution of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Prepare a serial dilution of this compound in kinase buffer containing the same final concentration of DMSO as the highest concentration well.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions or vehicle control (kinase buffer with DMSO) to the wells of the 96-well plate.
-
Add 10 µL of the 2X VEGFR-2 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Protocol 2: HUVEC Proliferation Assay
This protocol outlines a method to measure the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage number)
-
Endothelial cell growth medium (EGM-2)
-
Basal medium (e.g., M199 or EBM-2) with low serum (e.g., 1-2% FBS)
-
Recombinant human VEGF-A
-
This compound stock solution (in DMSO)
-
Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)
-
Gelatin-coated 96-well plates
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2.
-
Harvest the cells and resuspend them in basal medium with low serum.
-
Seed the cells into a gelatin-coated 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 12-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in basal medium with low serum. Also, prepare a solution of VEGF-A in the same medium.
-
Aspirate the seeding medium from the cells.
-
Add 100 µL of the this compound dilutions to the wells.
-
Add a final concentration of VEGF-A (e.g., 10-50 ng/mL) to all wells except for the no-VEGF control. Include a vehicle control (DMSO) with VEGF-A.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Measure Proliferation:
-
After the incubation period, quantify cell proliferation using your chosen detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (medium only).
-
Normalize the data to the vehicle control (VEGF-A + DMSO) to calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
V. Signaling Pathways and Workflows
A. VEGFR-2 Signaling Pathway Inhibited by this compound
Caption: The signaling cascade initiated by VEGF-A binding to VEGFR-2 and the point of inhibition by this compound.
B. Experimental Workflow for Determining the IC50 of this compound
Caption: A generalized workflow for determining the IC50 value of this compound in either a biochemical or cell-based assay.
References
- 1. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZM323881 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZM323881 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] Its mechanism of action involves competing with ATP for the binding site in the VEGFR-2 kinase domain, which in turn inhibits receptor autophosphorylation and blocks downstream signaling pathways.[3] This ultimately leads to the inhibition of endothelial cell proliferation and migration.
Q2: What is the selectivity profile of this compound?
This compound demonstrates high selectivity for VEGFR-2. At concentrations up to 50 µM, it shows minimal inhibition of other receptor tyrosine kinases, including VEGFR-1, Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and ErbB2.[1][4]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound hydrochloride powder should be stored at -20°C, where it is stable for at least three years.[3] Stock solutions in DMSO should be stored at -80°C and are stable for up to 6 months.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution. Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guides
Issues with Compound Solubility and Stability
Problem: I am having trouble dissolving this compound or I am seeing precipitation in my experiments.
Possible Causes and Solutions:
-
Incorrect Solvent: this compound hydrochloride is soluble in DMSO (up to 50 mM), but largely insoluble in water and ethanol.[1][6] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the buffer.[5]
-
Low-Quality or Old DMSO: DMSO can absorb moisture, which reduces the solubility of this compound.[6] Always use fresh, high-quality DMSO.
-
Precipitation in Media: When diluting a DMSO stock solution into aqueous media, the compound may precipitate. To avoid this, ensure thorough mixing and consider using a final DMSO concentration that is compatible with your cells (typically ≤ 0.5%). For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary.[4]
-
Solution Instability: Aqueous solutions of this compound are not stable for long periods.[5] Prepare fresh dilutions from your DMSO stock for each experiment.
Inconsistent or No Effect in Cell-Based Assays
Problem: this compound is not inhibiting VEGF-induced responses (e.g., proliferation, migration) in my cell-based assays, or the results are not reproducible.
Possible Causes and Solutions:
-
Poor Cell Permeability: While this compound has moderate lipophilicity, inefficient cell membrane penetration could be a factor.[3][7] Ensure that the incubation time is sufficient for the compound to reach its intracellular target.
-
Drug Efflux: Some cell lines may overexpress efflux pumps like P-glycoprotein, which can actively remove the inhibitor from the cell.[7] If this is suspected, you can test for the expression of these pumps or use a cell line known to have low efflux activity.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[7] This can be assessed by LC-MS/MS analysis of the cell lysate and media over time.
-
Cell Health and Passage Number: Use healthy, exponentially growing cells and maintain a consistent, low passage number, as cellular responses can change with increased passaging.
-
VEGF Stimulation Issues: Ensure that the concentration and activity of your VEGF ligand are optimal for stimulating VEGFR-2 phosphorylation and downstream signaling in your specific cell type.
Potential Off-Target Effects
Problem: I am observing unexpected cellular effects that may not be related to VEGFR-2 inhibition.
Possible Causes and Solutions:
-
High Concentration: Although this compound is highly selective, using excessively high concentrations may lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for VEGFR-2 inhibition without inducing non-specific effects.
-
Cell Line Specificity: The expression and importance of various kinases can differ between cell lines. An observed effect in one cell line may be an off-target effect that is not present in another.
-
General Kinase Inhibition: At very high concentrations, quinazoline-based inhibitors can sometimes interact with the ATP-binding sites of other kinases. If off-target effects are a concern, consider using a structurally different VEGFR-2 inhibitor as a control.
Data Summary
| Parameter | Value | Reference(s) |
| Target | VEGFR-2 (KDR) | [1],[2], |
| IC50 (VEGFR-2) | < 2 nM | [2], |
| IC50 (VEGF-A-induced endothelial cell proliferation) | 8 nM | [1], |
| Selectivity (IC50 > 50 µM) | VEGFR-1, PDGFRβ, FGFR1, EGFR, ErbB2 | [4],[1], |
| Solubility (Hydrochloride) | Soluble in DMSO (up to 50 mM) | [6],[1] |
| Insoluble in Water and Ethanol | [6] |
Experimental Protocols
Inhibition of VEGFR-2 Phosphorylation (Western Blot)
-
Cell Culture: Plate endothelial cells (e.g., HUVECs) and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use an appropriate loading control like β-actin or GAPDH.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry.
Endothelial Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Coat the top of a Transwell insert with a suitable extracellular matrix protein (e.g., fibronectin).
-
Cell Preparation: Resuspend serum-starved endothelial cells in a serum-free medium containing different concentrations of this compound or vehicle control.
-
Assay Setup: Add the cell suspension to the upper chamber of the Transwell insert. Add a medium containing VEGF-A to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 4-6 hours to allow cell migration.
-
Analysis: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the matrix in a low-serum medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate for 6-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize the tube formation using a microscope and capture images.
-
Quantification: Analyze the images to quantify tube length, number of junctions, and total tube area.
Visualizations
Caption: this compound inhibits VEGFR-2 signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (193001-14-8) for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
comparing ZM323881 and Sorafenib efficacy
A Comparative Guide to the Efficacy of ZM323881 and Sorafenib
This guide provides a detailed comparison of the kinase inhibitors this compound and Sorafenib, intended for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data to facilitate an objective evaluation of their respective efficacy and mechanisms of action.
Introduction
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[1][2] It is known for its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis.[1][3][4] this compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] While Sorafenib has a broad range of targets and established clinical use, this compound represents a more targeted approach to inhibiting angiogenesis, primarily explored in preclinical settings.
Mechanism of Action
The primary difference in the mechanism of action between this compound and Sorafenib lies in their target selectivity.
Sorafenib is a multi-kinase inhibitor that targets:
-
RAF/MEK/ERK Pathway: It inhibits intracellular serine/threonine kinases like C-RAF and B-RAF (wild-type and mutant), which are crucial components of the signaling pathway that drives tumor cell proliferation.[1][3][4]
-
Receptor Tyrosine Kinases (RTKs): It blocks multiple RTKs involved in angiogenesis and tumor progression, including VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptor β (PDGFR-β), c-KIT, and FLT-3.[1][3][4]
This dual action allows Sorafenib to simultaneously inhibit tumor growth directly and cut off the tumor's blood supply.[3][4]
This compound is a highly selective inhibitor of VEGFR-2.[5][6] VEGF-A binding to VEGFR-2 is a critical step in initiating the signaling cascade that leads to angiogenesis and increased vascular permeability.[5][7][8] By specifically targeting VEGFR-2, this compound aims to potently block the primary pathway of VEGF-induced angiogenesis.[5][6]
Preclinical Efficacy Comparison
Table 1: In Vitro Efficacy Data
| Compound | Assay | Target/Cell Line | IC50 Value | Reference(s) |
| This compound | Kinase Activity Assay | VEGFR-2 Tyrosine Kinase | < 2 nM | [5][6] |
| Kinase Activity Assay | VEGFR-1 Tyrosine Kinase | > 50 µM | [5][6] | |
| Endothelial Cell Proliferation | VEGF-A Induced | 8 nM | [5][6] | |
| Sorafenib | Cell Viability Assay (MTT) | NHL Cell Lines | 4 - 8 µM | [9] |
| Cell Proliferation Assay | NHL Cell Lines | 3 - 6 µM (Median Inhibitory Dose) | [9] | |
| In Vitro Angiogenesis (Tubule Formation) | HUVECs | 1 - 50 nM | [9] |
NHL: Non-Hodgkin Lymphoma; HUVECs: Human Umbilical Vein Endothelial Cells
The in vitro data highlights that this compound is a highly potent and selective inhibitor of VEGFR-2, with activity in the nanomolar range for inhibiting endothelial cell proliferation. Sorafenib demonstrates broader anti-proliferative effects against cancer cell lines in the micromolar range and potent anti-angiogenic effects in the nanomolar range.
Table 2: In Vivo Efficacy Data (Xenograft Models)
| Compound | Tumor Model | Dosage | Key Findings | Reference(s) |
| Sorafenib | Renal Cell Carcinoma (786-O, Renca) | ≥ 15 mg/kg, daily oral administration | Significant tumor growth inhibition and reduction in tumor vasculature.[10] | [10] |
| Hepatocellular Carcinoma (H22) | 9 mg/kg (IV) vs. 18 mg/kg (oral) | Intravenous formulation showed higher antitumor efficacy than oral administration.[11] | [11] |
In vivo data for this compound was focused on its ability to abolish VEGF-A-mediated increases in vascular permeability, confirming its mechanism of action, but specific tumor growth inhibition data was not found in the search results.[5][6] Sorafenib has demonstrated significant tumor growth inhibition and anti-angiogenic effects in various xenograft models.[10][12]
Clinical Efficacy
Sorafenib has undergone extensive clinical evaluation and is an established therapy for several cancers.
-
Hepatocellular Carcinoma (HCC): The landmark Phase III SHARP trial demonstrated that Sorafenib extended the median overall survival of patients with advanced HCC to 10.7 months, compared to 7.9 months with a placebo.[13][14]
-
Renal Cell Carcinoma (RCC): Clinical trials have shown that Sorafenib prolongs progression-free survival in patients with advanced RCC where previous therapy has failed.[2]
-
Other Cancers: It is also approved for radioactive iodine-resistant advanced thyroid carcinoma.[2]
This compound is a preclinical compound, and the provided search results contain no information on its progression into clinical trials. Its development status is not clear from the available data.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are generalized protocols for key experiments used to evaluate kinase inhibitors like this compound and Sorafenib.
In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the catalytic activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound or Sorafenib) or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation. Common detection methods include:
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability / Proliferation Assay
This assay assesses the effect of a compound on the viability and growth of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, NHL cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or a vehicle control for a specified period (e.g., 48-96 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
³H-Thymidine Incorporation: For proliferation, pulse the cells with ³H-thymidine. The amount of radiolabel incorporated into newly synthesized DNA is proportional to cell proliferation.[5][6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC50 value.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This study evaluates the antitumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 786-O renal cancer cells) into the flank of each mouse.[10]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Treatment Administration: Administer the test compound (e.g., Sorafenib orally) or a vehicle control to the respective groups according to a defined schedule and dose.[10]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using a standard formula (e.g., (Length x Width²)/2).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed treatment period.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage.[19][20]
Summary and Conclusion
The comparison between this compound and Sorafenib reveals a classic trade-off between target selectivity and broad-spectrum activity in kinase inhibitor drug development.
Table 3: Head-to-Head Comparison Summary
| Feature | This compound | Sorafenib |
| Mechanism | Highly selective kinase inhibitor | Multi-kinase inhibitor |
| Primary Target(s) | VEGFR-2[5][6] | RAF kinases (B-RAF, C-RAF), VEGFRs (1, 2, 3), PDGFR-β, c-KIT, FLT-3[1][3][4] |
| In Vitro Potency | Potent VEGFR-2 inhibition (IC50 < 2 nM)[5][6] | Broader anti-proliferative effects (IC50 in µM range), potent anti-angiogenic effects (nM range)[9] |
| Clinical Status | Preclinical; no clinical trial data found | FDA-approved for HCC, RCC, and thyroid cancer[1][2] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. page-meeting.org [page-meeting.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. dovepress.com [dovepress.com]
A Comparative Analysis of the Kinase Selectivity Profiles of ZM323881 and Axitinib
In the landscape of targeted cancer therapies, particularly those aimed at inhibiting angiogenesis, ZM323881 and Axitinib have emerged as significant small molecule inhibitors. Both compounds target Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of blood vessel formation, yet they exhibit distinct selectivity profiles against a broader range of kinases. This guide provides a detailed, data-driven comparison of this compound and Axitinib for researchers, scientists, and drug development professionals.
Kinase Inhibition Profile: A Head-to-Head Comparison
The inhibitory activity of this compound and Axitinib against various kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the potency and selectivity of each compound.
| Kinase Target | This compound IC50 (nM) | Axitinib IC50 (nM) | References |
| VEGFR1 (Flt-1) | > 50,000 | 0.1 - 1.2 | [1][2][3][4][5] |
| VEGFR2 (KDR/Flk-1) | < 2 | 0.2 - 0.25 | [1][2][3][4][6][7][8][9][10][11] |
| VEGFR3 (Flt-4) | Not Reported | 0.1 - 0.3 | [3][4][5] |
| PDGFRβ | > 50,000 | 1.6 | [3][4][8][10] |
| c-Kit | Not Reported | 1.7 | [3][4] |
| FGFR1 | > 50,000 | Not Reported | [8][10] |
| EGFR | > 50,000 | Not Reported | [8][10] |
| ErbB2 | > 50,000 | Not Reported | [8][10] |
Key Insights from the Data:
-
This compound demonstrates remarkable selectivity for VEGFR2, with a potent IC50 of less than 2 nM.[1][2][6][7][8][9][10][11] It exhibits significantly weaker to no activity against VEGFR1, PDGFRβ, FGFR1, EGFR, and ErbB2, with IC50 values exceeding 50 µM for these kinases.[1][2][8][10] This high selectivity makes this compound a valuable tool for specifically interrogating the role of VEGFR2 in biological processes.
-
Axitinib , in contrast, is a multi-targeted kinase inhibitor. While it is a potent inhibitor of all three VEGFRs with sub-nanomolar IC50 values, it also demonstrates significant activity against other receptor tyrosine kinases, including PDGFRβ and c-Kit.[3][4][5] This broader spectrum of activity may contribute to its clinical efficacy but also potentially to a different side-effect profile compared to a highly selective inhibitor.
Experimental Methodologies
The determination of the kinase inhibition profiles for this compound and Axitinib relies on robust in vitro assays. While specific protocols may vary between studies, the general principles are outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
References
- 1. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Validating ZM323881 Results with VEGFR-2 siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZM323881, a selective VEGFR-2 tyrosine kinase inhibitor, and VEGFR-2 siRNA, a gene-silencing tool, for validating experimental results related to the inhibition of the VEGFR-2 signaling pathway. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Introduction to this compound and VEGFR-2 siRNA
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is implicated in various diseases, including cancer and diabetic retinopathy. Both this compound and VEGFR-2 siRNA are powerful tools used to investigate the roles of VEGFR-2 in these processes by inhibiting its function, albeit through different mechanisms.
This compound is a potent and selective small molecule inhibitor of the VEGFR-2 tyrosine kinase.[1] It functions by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation and a reduction in vascular permeability.[1]
VEGFR-2 siRNA (small interfering RNA) operates through the mechanism of RNA interference. It involves the introduction of double-stranded RNA molecules that are complementary to the VEGFR-2 mRNA sequence. This leads to the degradation of the target mRNA, thereby silencing the expression of the VEGFR-2 protein. This specific gene knockdown allows for the study of the direct consequences of reduced VEGFR-2 levels on cellular functions.
Comparative Analysis of Efficacy
While both this compound and VEGFR-2 siRNA effectively inhibit the VEGFR-2 pathway, their efficacy can be assessed through various cellular assays. The following tables summarize quantitative data from studies on their effects on endothelial cell proliferation, migration, and apoptosis.
Table 1: Comparison of the Effect of this compound and VEGFR-2 siRNA on Endothelial Cell Proliferation
| Treatment | Cell Type | Assay | Concentration/Dose | Result | Reference |
| This compound | Endothelial Cells | ³H-thymidine incorporation | IC₅₀ = 8 nM | Inhibition of VEGF-A-induced proliferation | [1] |
| VEGFR-2 siRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Not Specified | Significant decrease in cell proliferation | [2] |
Table 2: Comparison of the Effect of this compound and VEGFR-2 siRNA on Endothelial Cell Migration
| Treatment | Cell Type | Assay | Concentration/Dose | Result | Reference |
| This compound | Endothelial Cells | Not Specified | Not Specified | Inhibition of VEGF-A-induced migration | Not directly quantified in the provided search results |
| VEGFR-2 siRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | Wound Healing Assay | 40 nmol·L⁻¹ | Abolished VEGF-induced migration | [3] |
Table 3: Comparison of the Effect of this compound and VEGFR-2 siRNA on Endothelial Cell Apoptosis
| Treatment | Cell Type | Assay | Concentration/Dose | Result | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Not directly quantified in the provided search results | |
| PCSK9 siRNA (as a proxy for apoptosis induction) | Human Umbilical Vein Endothelial Cells (HUVECs) | Hoechst 33258 staining, Flow Cytometry | Not Specified | Inhibition of ox-LDL-induced apoptosis | [4][5] |
Table 4: Comparison of the Effect of this compound and VEGFR-2 siRNA on Downstream Signaling
| Treatment | Cell Type | Assay | Target Protein | Result | Reference |
| This compound | Endothelial Cells | Western Blot | p-VEGFR-2 | Inhibition of VEGF-A-induced phosphorylation | [1] |
| VEGFR-2 siRNA | Endothelial Cells | Western Blot | VEGFR-2 | 40% decrease in protein expression | [6] |
| This compound | Endothelial Cells | Immunofluorescence | NF-κB, VCAM-1, E-selectin | Inhibition of TNF-α-induced upregulation and NF-κB translocation | [6] |
| VEGFR-2 siRNA | Endothelial Cells | Immunofluorescence | NF-κB, VCAM-1, E-selectin | Inhibition of TNF-α-induced upregulation and NF-κB translocation | [6] |
| VEGFR-2 siRNA | Human Dermal Lymphatic Endothelial Cells | Western Blot | p-Akt | Significant impairment of VEGF-C-induced activation | [7] |
| VEGFR-2 siRNA | Human Dermal Lymphatic Endothelial Cells | Western Blot | p-ERK | No effect on VEGF-C-induced activation | [7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach for validating this compound with VEGFR-2 siRNA, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and points of intervention.
Caption: Experimental workflow for validation.
Detailed Experimental Protocols
Cell Proliferation (MTT Assay)
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or transfect with VEGFR-2 siRNA according to the manufacturer's protocol. A vehicle control (e.g., DMSO for this compound) and a non-targeting siRNA control should be included.
-
Stimulation: After the desired incubation period with the inhibitor or siRNA, stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL).
-
MTT Incubation: After 24-48 hours of stimulation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Migration (Wound Healing Assay)
-
Monolayer Formation: Seed HUVECs in a 6-well plate and grow them to full confluency.
-
Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment and Stimulation: Wash the wells with PBS to remove dislodged cells and replace the medium with fresh medium containing this compound or having been pre-transfected with VEGFR-2 siRNA. Stimulate with VEGF-A.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed HUVECs and treat them with this compound or transfect with VEGFR-2 siRNA, followed by VEGF-A stimulation as described for the proliferation assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Proteins
-
Cell Lysis: After treatment and stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of VEGFR-2, Akt, and ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis can be used for quantification.
Conclusion
Both this compound and VEGFR-2 siRNA are effective tools for inhibiting VEGFR-2 signaling and validating its role in various cellular processes. This compound offers a rapid and reversible method of inhibiting the kinase activity, making it suitable for studying the immediate effects of receptor inhibition. In contrast, VEGFR-2 siRNA provides a more specific approach by directly targeting and reducing the expression of the receptor, which is ideal for confirming that the observed effects are indeed mediated by VEGFR-2. The choice between these two powerful tools will depend on the specific experimental question and the desired level of target validation. For comprehensive validation, a combination of both approaches is often recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. The proliferation and angiogenesis in hemangioma-derived endothelial cells is affected by STC2 medicated VEGFR2/Akt/eNOS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of VEGFR2 abolished the inhibitory effects of OA-1 and OA-16 on VEGF-induced migration and tube formation of HUVECs. HUVECs were treated with 40 nmol·L−1 VEGF2 siRNA or scramble siRNA for 24 h and stimulated with VEGF (20 ng·mL−1), VEGF and OA-1 or OA-16 (10 μmol·L−1) for indicated times. (A) Photomicrographs of HUVEC migration. (B) Photomicrographs of HUVECs on Matrigel. (C) Quantitative analysis of cell migration in panel (A). (D) and (E) Quantitative analysis of tube area in panel (B). Data are presented as mean ± SEM (n = 3). ##P < 0.01 and ###P < 0.001 vs control, **P < 0.01 and ***P < 0.001 vs VEGF-treated group [cjnmcpu.com]
- 4. PCSK9 siRNA inhibits HUVEC apoptosis induced by ox-LDL via Bcl/Bax-caspase9-caspase3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of VEGFR-2: Alternatives to ZM323881
For researchers and drug development professionals investigating angiogenesis and cancer, the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical therapeutic strategy. ZM323881 is a potent and selective inhibitor of VEGFR-2 tyrosine kinase activity. This guide provides a comparative analysis of this compound and several alternative small molecule inhibitors, focusing on their performance, supporting experimental data, and relevant methodologies.
Performance Comparison of VEGFR-2 Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against VEGFR-2 and a selection of other kinases. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Kinases (IC50 in nM) |
| This compound | <2[1] | VEGFR-1 (>50,000), PDGFRβ (>50,000), FGFR1 (>50,000), EGFR (>50,000), erbB2 (>50,000)[1] |
| Sorafenib (BAY 43-9006) | 90[2][3] | Raf-1 (6), B-Raf (22), VEGFR-3 (15), PDGFRβ (20), FLT3 (57), c-Kit (58)[2][3] |
| SU5416 (Semaxanib) | 1,230 | PDGFRβ (20,300) |
| ZD4190 | 29[4] | Flt-1 (708)[4] |
| Vatalanib (PTK787/ZK222584) | 37[5] | VEGFR-1 (77), PDGFRβ (580), c-Kit (730), Flt-4 (660)[6] |
| Sunitinib (SU11248) | 80[7] | PDGFRβ (2)[7] |
| Pazopanib (GW786034) | 30[8] | VEGFR-1 (10), VEGFR-3 (47), PDGFRβ (84), c-Kit (74), FGFR1 (140), c-Fms (146)[8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the VEGFR-2 signaling cascade and a typical experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are summaries of key experimental protocols.
In Vitro Kinase Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials : Purified recombinant VEGFR-2 kinase domain, kinase buffer (e.g., HEPES, MnCl2), ATP (often radiolabeled with ³²P or ³³P), substrate (e.g., poly(Glu, Tyr) 4:1), and the small molecule inhibitor at various concentrations.
-
Procedure :
-
The kinase, substrate, and inhibitor are pre-incubated in the kinase buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, fluorescence or luminescence-based methods can be used.[9]
-
-
Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used. Cells are cultured in endothelial growth medium.
-
Procedure :
-
HUVECs are seeded in 96-well plates and allowed to attach.
-
The cells are then serum-starved to synchronize their cell cycle.
-
Cells are treated with various concentrations of the inhibitor in the presence of a pro-angiogenic stimulus, typically VEGF.[5][10]
-
After a set incubation period (e.g., 48-72 hours), cell proliferation is assessed.
-
-
Quantification Methods :
-
MTT or WST-1 Assay : These colorimetric assays measure the metabolic activity of viable cells.[10]
-
BrdU Incorporation : This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
-
Direct Cell Counting : Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
Western Blot for VEGFR-2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-2 in cells treated with an inhibitor, providing a direct measure of the inhibitor's target engagement.[11]
-
Cell Treatment and Lysis : Endothelial cells are treated with the inhibitor for a specific duration, followed by stimulation with VEGF to induce VEGFR-2 phosphorylation. The cells are then lysed to extract total protein.
-
SDS-PAGE and Protein Transfer : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chemiluminescent substrate is added, which reacts with the HRP to produce light that can be detected on X-ray film or with a digital imager.
-
-
Analysis : The intensity of the bands corresponding to p-VEGFR-2 is quantified and often normalized to the total VEGFR-2 protein levels to determine the degree of inhibition.
Mouse Tumor Xenograft Model
This in vivo model is used to evaluate the anti-angiogenic and anti-tumor efficacy of an inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation : Human tumor cells known to be dependent on angiogenesis for growth (e.g., renal cell carcinoma or colon adenocarcinoma cell lines) are injected subcutaneously into the mice.[12]
-
Inhibitor Treatment : Once the tumors reach a palpable size, the mice are treated with the inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control over a set period.
-
Efficacy Evaluation :
-
Tumor Growth : Tumor volume is measured regularly with calipers.
-
Angiogenesis Assessment : At the end of the study, tumors are excised, and the extent of angiogenesis can be quantified by immunohistochemical staining for endothelial cell markers such as CD31.
-
Toxicity : The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the inhibitor.
-
This guide provides a foundational comparison of small molecule inhibitors targeting VEGFR-2. Researchers should consult the primary literature for more detailed information and specific experimental conditions when designing their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pazopanib Selectively Inhibits Choroidal Vascular Endothelial Cell Proliferation and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Confirming ZM323881 Target Engagement in Cells: A Comparative Guide
An objective guide for researchers, scientists, and drug development professionals on methodologies to verify the interaction of ZM323881 with its cellular target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This compound is a potent and highly selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2] As a critical mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a key target in cancer therapy.[3][4] this compound exerts its effect by binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting the autophosphorylation necessary for downstream signaling.[3][5] This guide provides a comparative overview of established experimental methods to confirm that this compound effectively engages its VEGFR-2 target within a cellular context, a critical step in preclinical drug development.
Comparison of Target Engagement Assays
Confirming that a compound binds to its intended target in the complex environment of a living cell is fundamental for validating its mechanism of action. Several robust methods can be employed to measure the target engagement of this compound with VEGFR-2.
| Assay Method | Principle | Advantages | Disadvantages |
| Western Blot for Phospho-VEGFR-2 | Measures the inhibition of VEGF-A-induced autophosphorylation of VEGFR-2. A decrease in the phosphorylated form of the receptor in the presence of the inhibitor indicates target engagement.[1][6] | Direct readout of functional target inhibition; widely available technology; relatively low cost. | Indirect measure of binding; requires a specific and reliable antibody for the phosphorylated target. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][8] The amount of soluble, non-denatured VEGFR-2 at various temperatures is quantified. | Directly measures biophysical target binding in intact cells; no compound modification required; applicable to various targets.[9][10][11] | Can be lower throughput; requires optimization for each target; detection often relies on Western blotting or specialized reporters.[8] |
| Kinobeads / Chemical Proteomics | Uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a lysate.[12][13] Target engagement is measured by the dose-dependent reduction in VEGFR-2 binding to the beads when the lysate is pre-incubated with this compound.[14] | Provides a global view of kinase selectivity; can identify off-targets; uses native proteins from cell lysates.[15] | Competition-based, so may not detect all binding modes (e.g., allosteric); requires mass spectrometry; may miss kinases not expressed in the chosen cell line.[12] |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that ligand binding can protect a target protein from proteolysis. Cells are treated with the compound, lysed, and then treated with a protease. Target engagement is confirmed by detecting intact, protected VEGFR-2.[16] | Label-free method; can be used for target identification and validation.[16] | Requires careful optimization of protease concentration and digestion time; may not be suitable for all protein targets. |
Quantitative Performance Data
The efficacy of this compound is demonstrated by its low nanomolar potency in inhibiting both the enzymatic activity of VEGFR-2 and subsequent cellular responses. This can be compared with other well-known VEGFR-2 inhibitors.
| Compound | Target | Assay Type | IC50 Value |
| This compound | VEGFR-2 | In vitro kinase assay | < 2 nM[1][2] |
| This compound | VEGFR-1 | In vitro kinase assay | > 50 µM[1][2] |
| This compound | VEGF-A-induced Endothelial Cell Proliferation | Cell-based proliferation assay | 8 nM[1][2] |
| Sunitinib | VEGFR-2 | In vitro kinase assay | 9 nM |
| Sorafenib | VEGFR-2 | In vitro kinase assay | 90 nM |
| Axitinib | VEGFR-2 | In vitro kinase assay | 0.2 nM |
Experimental Protocols
Phospho-VEGFR-2 Inhibition Western Blot
This protocol assesses the ability of this compound to inhibit the ligand-induced phosphorylation of VEGFR-2 in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 autophosphorylation.
-
Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR-2 Tyr1175).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal loading.
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized signal against the this compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol determines the direct binding of this compound to VEGFR-2 in intact cells by measuring its thermal stabilization.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing VEGFR-2 (e.g., HUVECs) and treat them with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control should be included.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VEGFR-2 in each sample using Western blotting, as described in the protocol above (using an antibody for total VEGFR-2).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble VEGFR-2 (relative to the no-heat control) against the temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Visualizations
Signaling Pathway and Inhibition
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of VEGFR Inhibitors: ZM323881 and PTK787/ZK222584
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of two prominent vascular endothelial growth factor receptor (VEGFR) inhibitors: ZM323881 and PTK787/ZK222584. This analysis is based on available preclinical data, focusing on their mechanisms of action, target selectivity, and reported anti-tumor and anti-angiogenic activities.
While a direct head-to-head in vivo comparison of the anti-tumor efficacy of this compound and PTK787/ZK222584 is not extensively documented in publicly available literature, this guide synthesizes data from various studies to offer a comprehensive overview. The primary comparative in vivo data point stems from a study on vascular permeability.
Mechanism of Action and Target Selectivity
This compound is characterized as a potent and highly selective inhibitor of VEGFR-2 (also known as KDR or Flk-1). In contrast, PTK787/ZK222584 (Vatalanib) is a broader spectrum inhibitor, targeting all known VEGF receptors (VEGFR-1, -2, and -3).[1][2][3] Beyond the VEGFR family, PTK787/ZK222584 also demonstrates inhibitory activity against other receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms, albeit at higher concentrations.[1][4][5] This difference in selectivity is a critical factor in their potential therapeutic applications and side-effect profiles.
In Vitro and In Vivo Data Summary
The following tables summarize the available quantitative data for both inhibitors, highlighting their potency and observed effects in various experimental settings.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Cell-Based Assay | IC50 |
| This compound | VEGFR-2 Tyrosine Kinase | < 2 nM[3][6] | VEGF-A-induced Endothelial Cell Proliferation | 8 nM[3][6] |
| VEGFR-1 Tyrosine Kinase | > 50 µM[3][6] | |||
| PTK787/ZK222584 | VEGFR-2 (KDR) | 37 nM[7] | VEGF-induced Endothelial Cell Proliferation | 30 nM[1] |
| VEGFR-1 (Flt-1) | Less potent than against VEGFR-2[7] | VEGF-induced HUVEC Proliferation | 7.1 nM[7] | |
| VEGFR-3 (Flt-4) | 18-fold less potent than against VEGFR-2[7] | |||
| PDGFRβ | 580 nM[7] | |||
| c-Kit | 730 nM[7] |
Table 2: In Vivo Efficacy and Observations
| Compound | Animal Model | Tumor Type | Dosing | Key Findings |
| This compound | Frog Mesenteric Microvessels | - | Not specified | Reversibly abolished VEGF-A-mediated increases in vascular permeability.[3][6] |
| PTK787/ZK222584 | Nude Mice | Human Follicular Thyroid Carcinoma Xenograft | Daily oral administration | 41.4% reduction in tumor volume; significant decrease in neoangiogenesis.[8] |
| Nude Mice | Several Human Carcinoma Xenografts | 25-100 mg/kg daily, oral | Dose-dependent inhibition of tumor growth.[4][7] | |
| Syngeneic Orthotopic Murine Model | Renal Carcinoma | 50 mg/kg daily, oral | 61% and 67% decrease in primary tumor after 14 and 21 days, respectively; significant inhibition of lung and lymph node metastases.[9] | |
| Orthotopic Murine Model | B16/BL6 Melanoma | 50 or 100 mg/kg daily, oral | Inhibited growth of primary tumors and cervical metastases.[10] | |
| Rip1Tag2 Transgenic Mice | Pancreatic β cell carcinoma | Not specified | Significantly reduced numbers of macroscopically detectable tumors and retarded tumor progression.[11] |
Experimental Protocols
In Vivo Vascular Permeability Assay (Frog Mesenteric Microvessels)
This section details the methodology used in the direct comparative study of this compound and PTK787/ZK222584 on vascular permeability.[3]
-
Animal Model: Frog (species not specified).
-
Procedure:
-
Individual mesenteric microvessels were cannulated and perfused.
-
The hydraulic conductivity of the vessel wall was measured using the Landis-Michel technique to assess permeability.
-
A baseline measurement was established.
-
VEGF-A was added to the perfusate to induce an increase in permeability.
-
This compound or PTK787/ZK222584 was then added to the perfusate containing VEGF-A.
-
Changes in hydraulic conductivity were measured to determine the inhibitory effect of the compounds on VEGF-A-induced permeability.
-
A washout period was included to assess the reversibility of the inhibition.
-
-
Endpoint: Measurement of hydraulic conductivity to quantify microvascular permeability.
General Protocol for In Vivo Tumor Growth Inhibition Studies
The following is a generalized protocol based on the descriptions of various xenograft studies with PTK787/ZK222584.[8][9]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human or murine tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment:
-
Once tumors reach a palpable size, animals are randomized into treatment and control groups.
-
The test compound (e.g., PTK787/ZK222584) is administered orally via gavage, typically on a daily schedule. The control group receives the vehicle.
-
Dosing can range from 25 to 100 mg/kg/day.
-
-
Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored.
-
-
Endpoint Analysis:
-
At the end of the study, tumors are excised and weighed.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess microvessel density (e.g., using CD31 staining) and necrosis.
-
Metastases in other organs (e.g., lungs, lymph nodes) can be quantified.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VEGFR signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: VEGFR signaling pathway and points of inhibition.
Caption: General workflow for in vivo efficacy studies.
Discussion
The available data suggest that both this compound and PTK787/ZK222584 are effective inhibitors of VEGF-mediated processes in vivo. The key distinction lies in their selectivity. This compound's high selectivity for VEGFR-2 may offer a more targeted approach with potentially fewer off-target effects. In contrast, PTK787/ZK222584's broader inhibition of all VEGFRs, along with PDGFR and c-Kit, could provide a more comprehensive anti-angiogenic and anti-tumor effect in cancers where these pathways are co-activated.
The direct comparison in the frog microvessel model demonstrated that both compounds effectively and reversibly abolished VEGF-A-induced vascular permeability, a key step in angiogenesis.[3][6] This suggests that VEGFR-2 phosphorylation is a critical event in this process.
The extensive in vivo data for PTK787/ZK222584 across multiple tumor models consistently show significant inhibition of tumor growth, angiogenesis, and metastasis.[8][9][10][11] The lack of similar comprehensive in vivo anti-tumor efficacy data for this compound in the public domain makes a direct comparison of their anti-cancer activity challenging.
Conclusion
Both this compound and PTK787/ZK222584 are valuable tools for studying the role of VEGFR signaling in tumor biology. This compound offers high selectivity for VEGFR-2, making it an excellent probe for dissecting the specific roles of this receptor. PTK787/ZK222584 provides a broader inhibition of the VEGF pathway and other relevant receptor tyrosine kinases, which has translated to significant anti-tumor efficacy in a variety of preclinical models. The choice between these inhibitors for in vivo studies will depend on the specific research question, the tumor model being investigated, and whether a targeted or a more multi-faceted inhibitory approach is desired. Further head-to-head in vivo studies are warranted to definitively compare their anti-tumor efficacy.
References
- 1. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vatalanib (PTK787) | GIST Support International [gistsupport.org]
- 3. This compound, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of PTK787/ZK222584, a tyrosine kinase inhibitor, on the growth of a poorly differentiated thyroid carcinoma: an animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PTK787/ZK222584, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor, reduces uptake of the contrast agent GdDOTA by murine orthotopic B16/BL6 melanoma tumours and inhibits their growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to VEGFR-2 Inhibitors for Cancer Therapy
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a critical mediator of angiogenesis, the process of forming new blood vessels.[1] In oncology, tumor cells often stimulate this process to ensure a supply of oxygen and nutrients, making VEGFR-2 a key therapeutic target.[2][3] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy to hinder tumor growth and metastasis.[4]
This guide provides a comparative overview of various VEGFR-2 inhibitors, detailing their performance based on experimental data. It is intended for researchers, scientists, and drug development professionals to aid in the evaluation and selection of these targeted agents.
Comparative Performance of VEGFR-2 Inhibitors
VEGFR-2 inhibitors can be broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. TKIs, such as Sorafenib and Sunitinib, typically target the intracellular kinase domain, while monoclonal antibodies like Ramucirumab target the extracellular domain of the receptor.[5] The development of multi-targeted TKIs, which inhibit VEGFR-2 alongside other receptors like PDGFR and FGFR, is a growing strategy to overcome resistance and improve efficacy.[6]
Table 1: In Vitro Kinase Inhibitory Activity of Selected VEGFR-2 Inhibitors
| Inhibitor | Type | VEGFR-2 IC₅₀ (nM) | Other Key Targets (IC₅₀ in nM) |
| Axitinib | TKI | - | VEGFR-1 (33), VEGFR-3 (0.5) |
| Sorafenib | TKI | 90 | Raf-1 (6), B-Raf (22), PDGFR-β (57), c-KIT (68)[7] |
| Sunitinib | TKI | 80 | PDGFR-β (2), c-KIT[7] |
| Vandetanib | TKI | 40 | EGFR (500), VEGFR-3 (110)[7] |
| Ramucirumab | mAb | 0.8 - 1.0 | Selective for VEGFR-2 extracellular domain[5] |
| Fruquintinib | TKI | 35 | VEGFR-1 (33), VEGFR-3 (0.5)[8] |
| SU5408 | TKI | 70 | Selective for VEGFR-2[7] |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and can vary between different assay conditions.
Table 2: Anti-Proliferative Activity of Selected Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC₅₀ |
| Compound 7 (Quinazolin-4-one derivative) | HepG-2, MCF-7, HCT-116 | Not Specified | More potent than Sorafenib and Doxorubicin[2] |
| Compound 8 (Dioxinoquinazoline derivative) | HUVEC | Not Specified | 1.2 nM[2] |
| Ki8751 | MCF-7, MDA-MB-231 | CCK-8 | Dose-dependent reduction in proliferation[9] |
| SU5408 | HCM-SqCC010 | Not Specified | ~80% inhibition of proliferation[10] |
| Compound 11 (Quinoxaline derivative) | HepG-2 | MTT | 9.52 µM[11] |
Key Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor performance. Below are methodologies for key assays used in the characterization of VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Plate Coating : A 96-well plate is pre-coated with a specific substrate for the VEGFR-2 kinase.[1]
-
Inhibitor Incubation : Serial dilutions of test inhibitors are added to the wells. Controls include a positive control (no inhibitor) and a blank (no enzyme).[1]
-
Kinase Reaction : Recombinant human VEGFR-2 kinase and ATP are added to each well to initiate the phosphorylation reaction. The plate is typically incubated for 30-60 minutes at room temperature.[1][11][12]
-
Detection : The reaction is stopped, and a specific antibody that recognizes the phosphorylated substrate, often conjugated to horseradish peroxidase (HRP), is added.[1]
-
Signal Measurement : After a wash step, a chemiluminescent or colorimetric substrate is added. The resulting signal, which is inversely proportional to the inhibitory activity of the compound, is measured using a microplate reader.[1][12]
-
Data Analysis : The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell Proliferation Assay (CCK-8/MTT)
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
-
Cell Seeding : Cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) are seeded in a 96-well plate at a density of approximately 1.5 x 10³ to 1.0 x 10⁴ cells per well and allowed to adhere overnight.[1][9][11]
-
Compound Treatment : Cells are treated with a range of concentrations of the test inhibitors and incubated for a period of 24 to 72 hours.[1][9]
-
Reagent Incubation : After the treatment period, a reagent such as MTT or CCK-8 is added to each well, followed by an incubation of 1-4 hours.[9][11] Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Data Analysis : The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[9] The percentage of cell viability is calculated relative to vehicle-treated control cells to determine the IC₅₀ value.[1]
Western Blot for Downstream Signaling Analysis
This technique is used to detect the phosphorylation status of VEGFR-2 and its downstream signaling proteins like Akt and ERK.
-
Cell Culture and Treatment : Cancer cell lines expressing VEGFR-2 are serum-starved and then pre-treated with various concentrations of the inhibitors.[1]
-
VEGF Stimulation : Cells are stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation and activate downstream pathways.[1]
-
Cell Lysis and Protein Quantification : Cells are lysed to extract total protein, and the concentration of each lysate is determined.[1]
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, as well as phosphorylated and total forms of downstream proteins like Akt and ERK. A loading control (e.g., GAPDH) is also used.[1]
-
Detection and Analysis : The membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using a chemiluminescence system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[1]
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: Simplified VEGFR-2 signaling cascade and points of therapeutic intervention.
Caption: A typical workflow for the preclinical evaluation of VEGFR-2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 4. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 9. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of ZM323881: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of ZM323881, a potent and selective inhibitor of VEGFR-2. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Based on available safety information, this compound is classified as harmful if swallowed. In case of accidental ingestion, seek immediate medical attention.
Quantitative Data Summary
For quick reference, the key chemical and safety data for this compound hydrochloride are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 411.86 g/mol | |
| Formula | C₂₂H₁₈FN₃O₂・HCl | |
| CAS Number | 193000-39-4 | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations | |
| Storage | Desiccate at +4°C or 2-8°C |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal:
-
Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents present.
-
-
Waste Characterization:
-
The waste is characterized as non-hazardous solid waste. However, due to its biological activity and potential environmental impact, it must be disposed of through a licensed chemical waste disposal service.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the waste contractor with a complete and accurate description of the waste, including the Safety Data Sheet for this compound.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the amount, date of generation, and disposal date. This documentation is essential for regulatory compliance.
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling ZM323881
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling ZM323881. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Chemical Identifier: this compound Synonyms: 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride Primary Hazard: Acute Toxicity (Oral), Category 4.[1]
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. Engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure, with PPE serving as the last line of defense.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of the powder form. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Weighing: As this compound is a powder[1], care should be taken during weighing to avoid creating and inhaling dust. Use a microbalance within a fume hood or a weighing enclosure.
-
Dissolving: this compound is soluble in DMSO.[2][3] When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Storage Conditions:
-
Store in a tightly sealed container.
-
Desiccate at +4°C for long-term storage.[2]
-
Keep in a dry and well-ventilated place.
Spill and Disposal Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
Clean the Area:
-
Carefully scoop the absorbent material and spilled substance into a designated chemical waste container.
-
Wipe the spill area with a damp cloth or paper towel.
-
Clean the area again with soap and water.
-
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning cloths, must be disposed of as hazardous chemical waste in a properly labeled container.[4]
-
Report the Incident: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal:
All waste containing this compound, including unused product, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
